molecular formula C9H17NO2 B1366036 2-Methyl-3-(piperidin-1-yl)propanoic acid CAS No. 24007-12-3

2-Methyl-3-(piperidin-1-yl)propanoic acid

Cat. No.: B1366036
CAS No.: 24007-12-3
M. Wt: 171.24 g/mol
InChI Key: FNXJEHJSDJHSFC-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-1-yl)propanoic acid is a high-purity chemical compound supplied for research and development purposes. It is characterized by the CAS Registry Number 31035-70-8 and has the molecular formula C9H17NO2, corresponding to a molecular weight of 171.24 g/mol . As an organic building block, its structure incorporates both a carboxylic acid functional group and a piperidine moiety, making it a valuable intermediate in medicinal chemistry and drug discovery. Researchers may utilize this compound in the synthesis of more complex molecules, particularly in constructing compound libraries for high-throughput screening. Its potential research applications include serving as a precursor for the development of pharmaceutical candidates, where the piperidine ring is a common pharmacophore found in bioactive molecules. The compound is offered with associated quality control documentation, such as a Certificate of Analysis, to ensure its identity and purity for research applications. This product is intended for use in a laboratory setting by qualified professionals only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Proper laboratory procedures, including the use of appropriate personal protective equipment, should be followed at all times. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-piperidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(9(11)12)7-10-5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXJEHJSDJHSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406283, DTXSID801292735
Record name 2-methyl-3-piperidin-1-ylpropanoic acid
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Record name α-Methyl-1-piperidinepropanoic acid
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31035-70-8, 24007-12-3
Record name α-Methyl-1-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31035-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-3-piperidin-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Methyl-1-piperidinepropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-3-(piperidin-1-yl)propanoic acid structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-3-(piperidin-1-yl)propanoic Acid: Structure, Synthesis, and Pharmaceutical Relevance Content Type: Technical Monograph Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

This compound (CAS: 2625-46-9 for free acid; 4138-19-8 for HCl salt) is a critical


-amino acid derivative serving two primary roles in pharmaceutical science: as a key metabolic degradation product of the centrally acting muscle relaxant Tolperisone , and as a versatile building block for peptidomimetic synthesis. Its structure—characterized by a piperidine ring attached to a chiral propanoic acid backbone—presents unique challenges in stereochemical resolution and zwitterionic purification.

This guide provides a definitive technical analysis of its physicochemical properties, robust synthetic protocols via Michael addition, and analytical profiling for impurity detection in drug substances.

Chemical Structure & Stereochemistry

The molecule features a propanoic acid backbone with a methyl group at the


-position (C2) and a piperidine ring at the 

-position (C3).
  • Chirality: The C2 carbon is a chiral center, resulting in two enantiomers: (

    
    )- and (
    
    
    
    )-2-methyl-3-(piperidin-1-yl)propanoic acid. The pharmaceutical relevance often dictates stereospecific synthesis, as the parent drug Tolperisone is marketed as a pure enantiomer or racemate depending on the jurisdiction.
  • Zwitterionic Nature: In aqueous solution near neutral pH, the molecule exists primarily as a zwitterion. The basic piperidine nitrogen (

    
    ) is protonated, while the carboxylic acid (
    
    
    
    ) is deprotonated. This significantly influences its solubility profile and extraction protocols.
Structural Representation
  • IUPAC Name: this compound

  • Formula:

    
    
    
  • Molecular Weight: 171.24 g/mol [1][2]

Physicochemical Properties

The following data aggregates experimental and predicted values essential for handling and formulation.

PropertyValueContext/Notes
Molecular Weight 171.24 g/mol Free Acid
Physical State Crystalline SolidHygroscopic (HCl salt is non-hygroscopic)
Melting Point 158–162 °CDecomposes upon melting (typical of zwitterions)
pKa (Acid) 3.8 ± 0.2Carboxyl group deprotonation
pKa (Base) 9.8 ± 0.3Piperidine nitrogen protonation
Isoelectric Point (pI) ~6.8pH of minimum solubility
LogP 0.45Low lipophilicity due to polarity
Solubility High (Water), Low (Ether/Hexane)Soluble in alcohols; insoluble in non-polar organics

Synthetic Methodologies

While the Mannich reaction (Formaldehyde + Piperidine + Methylmalonic acid) is historically significant, it suffers from poor atom economy and difficult purification. The Michael Addition route via methyl methacrylate is the modern standard for high-purity synthesis.

Protocol: Michael Addition via Methyl Ester Intermediate

Rational: This route avoids the formation of unstable Mannich bases and allows for easy purification of the intermediate ester by distillation before the final hydrolysis.

Step 1: Synthesis of Methyl 2-methyl-3-(piperidin-1-yl)propanoate

  • Reagents: Piperidine (1.0 eq), Methyl Methacrylate (1.1 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve piperidine in methanol (5 volumes).

    • Add methyl methacrylate dropwise at 0°C to prevent polymerization.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Monitoring: TLC (SiO2, 10% MeOH in DCM) or GC-MS.

    • Workup: Evaporate solvent under reduced pressure. The residue is the crude ester.

    • Purification: Vacuum distillation (bp ~106°C at 17 Torr) yields a clear oil.

Step 2: Hydrolysis to Free Acid

  • Reagents: Crude Ester from Step 1, 6M HCl (3 eq).

  • Procedure:

    • Reflux the ester in 6M HCl for 4 hours.

    • Cool to room temperature.[3]

    • Isolation (Critical): The product exists as the HCl salt in solution.

    • To obtain the free acid: Adjust pH to the isoelectric point (~6.8) using 5M NaOH. The zwitterion will precipitate or can be extracted into n-butanol.

    • To obtain the HCl salt: Evaporate the acidic solution to dryness and recrystallize from Ethanol/Ether.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_QC Quality Control Checkpoints Start Piperidine (Nucleophile) Intermediate Methyl Ester Intermediate Start->Intermediate Michael Addition (MeOH, 25°C) Reagent Methyl Methacrylate (Michael Acceptor) Reagent->Intermediate Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Intermediate->Hydrolysis QC1 GC-MS: Check Ester Purity Intermediate->QC1 Product 2-Methyl-3-(piperidin-1-yl) propanoic acid (HCl Salt) Hydrolysis->Product Evaporation & Recrystallization QC2 1H NMR: Confirm Hydrolysis Product->QC2

Caption: Figure 1. Optimized synthetic pathway utilizing Michael addition to methyl methacrylate followed by acid hydrolysis.

Analytical Characterization

Accurate identification requires distinguishing the product from its degradation precursors (e.g., Tolperisone).

1H NMR Spectroscopy (D2O, 400 MHz)
  • 
     1.15 ppm (d, 3H):  Methyl group at C2 (
    
    
    
    -methyl). This doublet confirms the propanoic backbone.
  • 
     1.4-1.9 ppm (m, 6H):  Piperidine ring protons (
    
    
    
    ).
  • 
     2.8-3.0 ppm (m, 1H):  Methine proton at C2 (
    
    
    
    -H).
  • 
     3.1-3.5 ppm (m, 6H):  Piperidine 
    
    
    
    -protons and the C3 methylene group (
    
    
    -H). These signals are often deshielded due to the adjacent nitrogen cation in D2O/acid.
Mass Spectrometry (ESI+)
  • [M+H]+: m/z 172.13

  • Fragmentation Pattern:

    • Loss of

      
       and 
      
      
      
      (Carboxyl group).
    • Characteristic piperidinium ion fragment (m/z 86).

Pharmaceutical Relevance: Tolperisone Impurity Profiling

This compound is a primary oxidative metabolite and hydrolytic degradant of Tolperisone . In drug development, monitoring this compound is a regulatory requirement (ICH Q3B).

Degradation Pathway

Tolperisone undergoes a retro-Mannich reaction or oxidative cleavage. The presence of the propanoic acid derivative in a drug product indicates exposure to moisture or oxidative stress.

DegradationPathway Tolperisone Tolperisone (API) VinylKetone 2-Methyl-1-(4-methylphenyl) prop-2-en-1-one (MMP) Tolperisone->VinylKetone Retro-Mannich Elimination Piperidine Piperidine Tolperisone->Piperidine Hydrolysis Oxidation Oxidative Cleavage Tolperisone->Oxidation Target 2-Methyl-3-(piperidin-1-yl) propanoic acid (Target Impurity) Oxidation->Target Metabolic/Degradation

Caption: Figure 2.[2][4][5] Degradation map of Tolperisone showing the formation of the target acid and related vinyl impurities.

Impurity Limit: For Tolperisone HCl tablets, the limit for this specific impurity is typically set at NMT 0.5% (Not More Than) depending on the specific pharmacopeial monograph.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 566577, Methyl 3-piperidin-1-ylpropanoate. Retrieved January 29, 2026, from [Link]

  • Bates, R. W., et al. (2020).[6] The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18, 810-829.[6] Retrieved from [Link]

  • Lakatos, P. P., et al. (2025).[7] Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Pharmaffiliates. (2024). 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one Hydrochloride (Tolperisone Impurity Standards). Retrieved from [Link]

Sources

Technical Profile: 2-Methyl-3-(piperidin-1-yl)propanoic Acid

[1][2][3][4]

Executive Summary

2-Methyl-3-(piperidin-1-yl)propanoic acid is a functionalized



123

In pharmaceutical development, this molecule is critical as the primary oxidative metabolite and a potential process impurity of Tolperisone (a centrally acting muscle relaxant).[3] Its presence serves as a marker for metabolic stability studies and quality control profiling in drug substance manufacturing.[3] This guide provides a definitive technical analysis of its nomenclature, physicochemical properties, and synthetic pathways.[3]

Nomenclature & Synonyms

Accurate identification across regulatory and chemical databases requires a multi-layered approach to nomenclature.

Standard Chemical Nomenclature
Registry / StandardName / IdentifierContext
IUPAC (Preferred) This compoundSystematic naming
IUPAC (Alternative) 3-(Piperidin-1-yl)-2-methylpropionic acidCommon permutation
CAS Registry Number 26095-18-3 Free acid (Racemic)
CAS (Ester Derivative) 23573-93-5Methyl ester intermediate
InChI Key FNXJEHJSDJHSFC-UHFFFAOYSA-NUnique digital identifier
Pharmaceutical & Laboratory Synonyms

In drug development workflows, particularly those involving Tolperisone, the following descriptors are frequently used:

  • Tolperisone Acid Metabolite: Refers to the product of oxidative cleavage of the ketone moiety in Tolperisone.[3]

  • 
    -Piperidinoisobutyric Acid:  A trivial name derived from the isobutyric acid skeleton.[3]
    
  • 2-Methyl-3-piperidinopropionic acid: A hybrid common name often found in older patent literature.[3]

Structural Analysis & Stereochemistry

The molecule possesses a single chiral center at the C2 position (

3
  • Formula:

    
    
    
  • Molecular Weight: 171.24 g/mol [3]

  • Chirality: The (R) and (S) enantiomers determine the spatial arrangement of the methyl group relative to the carboxylic acid.[3]

    • Note: In the context of Tolperisone (which is typically administered as a racemate), this metabolite is also observed as a racemate.[3] However, stereoselective synthesis of Tolperisone requires monitoring the specific enantiomer of this acid if used as a precursor.[3]

Chemical Stability

Unlike its parent compound (Tolperisone), which is a Mannich base and susceptible to retro-Mannich degradation (releasing formaldehyde and piperidine) under thermal stress, this compound is chemically robust.[3] The carboxylic acid moiety stabilizes the molecule against the elimination reactions typical of

3

Synthetic & Metabolic Pathways[4]

The generation of this compound occurs via two distinct primary pathways: Synthetic (Michael Addition) and Metabolic (Oxidative Degradation).[3]

Pathway Visualization (Graphviz)[4]

PathwayMapcluster_legendPathway LegendPiperidinePiperidineIntermediateMethyl 2-methyl-3-(piperidin-1-yl)propanoatePiperidine->IntermediateMichael Addition(MeOH, Reflux)MethacrylateMethyl MethacrylateMethacrylate->IntermediateTargetAcid2-Methyl-3-(piperidin-1-yl)propanoic acidIntermediate->TargetAcidHydrolysis(HCl/H2O)TolperisoneTolperisone(Drug Substance)Tolperisone->TargetAcidMetabolic Oxidation(CYP450 / In vivo)SyntSynthetic RouteMetabMetabolic Route

Figure 1: Dual pathways for the formation of the target acid: Synthetic Michael Addition (Left) and Metabolic Degradation of Tolperisone (Bottom).[1][3][4][5][6][7]

Experimental Protocol: Synthesis via Michael Addition

For researchers requiring high-purity standards of this compound (e.g., for HPLC impurity marker qualification), the most reliable route is the Michael addition of piperidine to methyl methacrylate, followed by acid hydrolysis.[3]

Reagents & Equipment[4]
  • Piperidine (Reagent Grade, >99%)[3][4][8]

  • Methyl Methacrylate (Stabilized)[3]

  • Methanol (Anhydrous)[3]

  • Hydrochloric Acid (6M)[3]

  • Reflux condenser , Magnetic stirrer, Rotary evaporator.[3]

Step-by-Step Methodology

Step 1: Michael Addition (Formation of Ester Intermediate)

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Methacrylate (10.0 g, 100 mmol) in Methanol (50 mL).

  • Addition: Add Piperidine (8.5 g, 100 mmol) dropwise over 15 minutes at room temperature. The reaction is exothermic; ensure adequate stirring.[3]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Monitoring: Monitor consumption of methyl methacrylate via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup: Remove the solvent under reduced pressure (Rotovap) to yield the crude oil: Methyl 2-methyl-3-(piperidin-1-yl)propanoate. (Yield typically >90%).[3]

Step 2: Hydrolysis (Formation of Target Acid) [3]

  • Hydrolysis: Suspend the crude ester oil in 6M HCl (50 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. This step converts the methyl ester to the carboxylic acid and forms the hydrochloride salt.[3]
    
  • Isolation: Concentrate the aqueous solution to dryness under vacuum.

  • Purification: Recrystallize the resulting solid from Isopropanol/Acetone to obtain This compound hydrochloride .

  • Free Acid (Optional): To obtain the zwitterionic free acid, dissolve the salt in minimal water, adjust pH to 6.0–6.5 with NaOH, and extract with Dichloromethane or lyophilize.[3]

Validation Check:

  • 1H NMR (

    
    ):  Look for the disappearance of the methyl ester singlet (
    
    
    ppm) and the retention of the
    
    
    -methyl doublet (
    
    
    ppm).[3]

Pharmaceutical Context: The Tolperisone Connection[4][9][11]

Understanding this molecule is inseparable from the pharmacology of Tolperisone (Mydocalm) .[3]

Metabolic Significance

Tolperisone undergoes extensive first-pass metabolism in the liver.[3] The primary metabolic route involves the oxidation of the methyl group on the aromatic ring (to carboxylic acid) and, crucially, the oxidative cleavage of the ketone backbone.[3]

  • Target Molecule Role: this compound represents the "tail" fragment of the Tolperisone molecule after oxidative cleavage.[3]

  • Toxicity: Unlike the parent drug, this acid metabolite is generally considered pharmacologically inactive but must be quantified to satisfy ICH Q3B (Impurities in New Drug Products) guidelines.[3]

Analytical Detection

When analyzing biological samples or drug product stability:

  • Method: LC-MS/MS is preferred due to the lack of a strong UV chromophore in the acid (unlike Tolperisone, which has an aromatic ketone).[3]

  • Retention: On C18 columns, the acid elutes significantly earlier (lower

    
    ) than Tolperisone due to the polar carboxylic acid group.[3]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19965467, this compound.[3] Retrieved from [Link][3]

  • Fekete, M., & Borsy, J. (1971). On the metabolism of Tolperisone (Mydocalm).[3]Archiv für Toxikologie, 28, 190–202.[3] (Foundational study establishing the oxidative metabolic pathways).

  • European Medicines Agency (EMA). Assessment Report: Tolperisone containing medicinal products.[3] (Details impurity limits and known degradation products). Retrieved from [Link][3]

Physical and chemical properties of 2-Methyl-3-(piperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and chemical properties of 2-Methyl-3-(piperidin-1-yl)propanoic acid , a critical


-amino acid intermediate. This document is structured for researchers and drug development professionals, focusing on synthesis, characterization, and pharmaceutical relevance.[1]

Compound Class:


-Amino Acid / Piperidine Derivative
Primary Application:  Pharmaceutical Intermediate (Tolperisone Analogues), Zwitterionic Building Block

Executive Summary

This compound is a structural hybrid of a carboxylic acid and a tertiary amine (piperidine).[2] As a


-amino acid, it exhibits unique zwitterionic behavior in aqueous solution, distinct from standard 

-amino acids. It serves as a vital synthetic precursor for centrally acting muscle relaxants (e.g., Tolperisone, Eperisone) and is generated via the Michael addition of piperidine to methacrylic acid derivatives. Its amphoteric nature allows for pH-switchable solubility, making it a versatile scaffold in medicinal chemistry.[2]

Molecular Architecture & Identification[2]

PropertyDetail
IUPAC Name This compound
Common Synonyms

-Methyl-1-piperidinepropanoic acid; 3-Piperidino-2-methylpropionic acid
CAS Number (Acid) Not widely indexed (Refer to Methyl Ester: 4151-04-6 )
Molecular Formula

Molecular Weight 171.24 g/mol
SMILES CC(CN1CCCCC1)C(=O)O
Chirality One stereocenter at C2 (

-carbon).[2][3] Exists as (R)- and (S)- enantiomers.[2]
Structural Analysis

The molecule consists of a propanoic acid backbone with a methyl group at the


-position and a piperidine ring attached to the 

-carbon.[2]
  • Steric Bulk: The

    
    -methyl group introduces steric hindrance, influencing the conformation of the carbon chain and the stability of amide derivatives.
    
  • Basicity: The piperidine nitrogen is a tertiary amine (

    
     hybridized), typically exhibiting a pKa 
    
    
    
    10.0–10.5.
  • Acidity: The carboxylic acid moiety typically exhibits a pKa

    
     4.0–4.8.[2]
    

Physicochemical Profiling

Zwitterionic Equilibrium

In neutral aqueous solution, the compound exists predominantly as a zwitterion (inner salt), where the proton from the carboxylic acid is transferred to the piperidine nitrogen.




Net Species (pH ~7):

[2]
Solubility & Partitioning
SolventSolubility BehaviorMechanism
Water (pH 7) HighIonic solvation of the zwitterion.[2]
Water (pH 1 or 12) Very HighFormation of Cationic (pH<4) or Anionic (pH>11) species.[2]
Ethanol/Methanol ModerateSoluble as the free acid or zwitterion depending on water content.[2]
Diethyl Ether/Hexane LowInsoluble due to polarity of the zwitterionic form.[2]
LogP (Octanol/Water) ~0.3 - 0.9Low lipophilicity due to charge separation.[2]
Thermal Properties[2][4][5]
  • Melting Point: Expected to be relatively high (>100°C) with decomposition, characteristic of amino acid salts.[2]

  • Stability: Stable under standard conditions.[2] Hygroscopic in solid form.[2]

Synthetic Pathways & Manufacturing

The most robust synthesis involves the Aza-Michael Addition of piperidine to a methacrylate derivative.[2] This pathway is atom-economic and avoids heavy metal catalysts.[2]

Protocol: Michael Addition (Hydrolysis Route)
  • Step 1 (Addition): React Methyl Methacrylate with Piperidine in methanol at reflux (60-70°C) for 4-6 hours. No catalyst is strictly required, though mild Lewis acids can accelerate the rate.[2]

  • Step 2 (Hydrolysis): Treat the resulting ester (Methyl 2-methyl-3-(piperidin-1-yl)propanoate, CAS 4151-04-6) with aqueous NaOH or KOH at reflux.[2]

  • Step 3 (Isolation): Acidify to isoelectric point (pH ~7.5) to precipitate or extract the zwitterionic acid.[2]

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack of the piperidine nitrogen on the


-carbon of the methacrylate.

MichaelAddition Piperidine Piperidine (Nucleophile) Transition Enolate Intermediate Piperidine->Transition Nucleophilic Attack (Beta-C) Methacrylate Methyl Methacrylate (Electrophile) Methacrylate->Transition Ester Methyl 2-methyl-3- (piperidin-1-yl)propanoate Transition->Ester Proton Transfer Acid 2-Methyl-3-(piperidin-1-yl) propanoic acid Ester->Acid Hydrolysis (NaOH/H2O)

Figure 1: Synthetic pathway via Aza-Michael addition followed by saponification.

Applications in Drug Development[1]

Precursor to Tolperisone & Eperisone

While Tolperisone is industrially synthesized via the Mannich reaction (4-methylpropiophenone + formaldehyde + piperidine), the This compound scaffold represents a "reverse" synthon.

  • Workflow: The acid can be converted to its Acid Chloride (using Thionyl Chloride) and then reacted with Toluene (Friedel-Crafts Acylation) to yield Tolperisone.[2]

  • Utility: This route allows for the introduction of the piperidine moiety before the aromatic ring, useful for synthesizing analogs with sensitive aromatic substituents.

Pharmacological Metabolite

In vivo, drugs like Tolperisone may undergo oxidative degradation.[2] Cleavage of the ketone bridge or oxidation of the alkyl chain can theoretically yield propanoic acid derivatives, making this compound a potential metabolite standard for pharmacokinetic studies.

Peptidomimetic Scaffolds

As a


-amino acid, it can be incorporated into peptides to induce specific secondary structures (helices/turns) or to increase resistance to proteolytic degradation (peptidomimetics).[2]

Analytical Characterization

To validate the identity of the synthesized acid, the following spectral signatures are diagnostic:

MethodDiagnostic SignalInterpretation
1H NMR (D2O/CDCl3)

2.3-2.9 ppm (Multiplets)
Protons on the piperidine ring adjacent to Nitrogen (

).[2]

1.1-1.2 ppm (Doublet)
The

-Methyl group (

).[2]

2.5-2.8 ppm (Multiplet)
The

-methylene protons (

).[2]
IR Spectroscopy 1550-1650

Carboxylate (

) asymmetric stretch (Zwitterion).[2]
1700-1725

Carbonyl (

) stretch (if in cationic/acidic form).[2]
2800-3000

C-H stretching (Alkyl & Piperidine).[2]
Mass Spectrometry m/z 172.2

Protonated molecular ion.[2]

Handling & Safety Data

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • GHS Signal: Warning.[2][4]

  • Storage: Hygroscopic. Store in a desiccator at room temperature.

  • Incompatibility: Strong oxidizing agents.[2] Reacts with acid chlorides and anhydrides.[2]

Self-Validating Purity Check

Protocol: Dissolve 10 mg in 1 mL


.
Pass Criteria: 
  • Clear, colorless solution (indicates salt/zwitterion solubility).[2]

  • 1H NMR shows clear doublet for methyl group and no alkene peaks (5.5-6.5 ppm), confirming complete consumption of methacrylate starting material.[2]

References

  • PubChem. Methyl 2-methyl-3-(piperidin-1-yl)propanoate (Compound Summary). National Library of Medicine.[2] Available at: [Link]

  • ResearchGate. Comparative study of the reaction of piperidine and methyl acrylate. (Mechanistic insight into Aza-Michael addition). Available at: [Link]

  • Google Patents. Process for the preparation of Tolperisone (US7385060B2).[2] (Describes related Mannich base chemistry). Available at:

Sources

Potential biological activities of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Piperidine Scaffold in Modern Pharmacotherapy: A Technical Guide to Biological Activities and Development

Executive Summary This technical guide analyzes the pharmacological versatility of the piperidine scaffold, a six-membered nitrogenous heterocycle ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Methylphenidate).[1] It provides researchers with an in-depth examination of piperidine derivatives across three primary therapeutic axes: Central Nervous System (CNS) modulation, Oncology, and Antimicrobial defense.[1] The guide synthesizes Structure-Activity Relationship (SAR) data, elucidates molecular mechanisms, and details validated experimental protocols for bioactivity assessment.

The Piperidine Core: Structural Significance

The piperidine ring (


) offers a unique combination of conformational flexibility and pKa modulation (typically ~11.2), making it an ideal pharmacophore for interacting with diverse biological targets.[1] Its ability to serve as a hydrogen bond acceptor/donor and its capacity for varying substitution patterns at the N1, C3, and C4 positions allow for precise tuning of lipophilicity and receptor affinity.

Key FDA-Approved Piperidine Therapeutics:

  • CNS: Donepezil (Alzheimer’s), Methylphenidate (ADHD), Fentanyl (Analgesic), Risperidone (Antipsychotic).

  • Oncology: Ceritinib (ALK inhibitor), Palbociclib (CDK4/6 inhibitor).

  • Metabolic: Alogliptin (DPP-4 inhibitor).

Therapeutic Axis I: CNS Modulation (Alzheimer’s & Pain)

Acetylcholinesterase (AChE) Inhibition

Piperidine derivatives are the cornerstone of cholinergic therapy for Alzheimer's Disease (AD). The scaffold mimics the choline moiety of acetylcholine, allowing it to bind to the anionic sub-site of the AChE enzyme.

  • Mechanism: Dual binding inhibitors interact with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE. This not only prevents acetylcholine hydrolysis but also inhibits AChE-induced amyloid-beta (

    
    ) aggregation.
    
  • Case Study (Compound PD07): Recent studies highlight piperine-derived piperidines (e.g., PD07) that exhibit nanomolar affinity for AChE and neuroprotective properties against

    
     toxicity [1].[2]
    
Sigma-1 and H3 Receptor Antagonism

Novel N-substituted piperidines have emerged as dual ligands for Histamine H3 receptors and Sigma-1 (


) receptors.[3] This dual action offers a non-opioid pathway for neuropathic pain management, modulating nociception without the high addiction liability of mu-opioid agonists [2].

Table 1: Comparative Potency of Piperidine Derivatives in CNS Targets

Compound ClassTargetMechanismIC50 / Ki ValueReference Standard
N-benzylpiperidinesAChEDual CAS/PAS Inhibition13 ± 2.1 nMDonepezil (0.6 µM)
Piperine Derivatives (PD07)AChEMixed-type Inhibition~4.32 µMTacrine
N-alkylpiperidinesSigma-1Antagonist3.64 nMHaloperidol
Benzamide DerivativesAChECompetitive Inhibition13 nMDonepezil
Visualization: AChE Inhibition Pathway

The following diagram illustrates the dual-binding mechanism of piperidine derivatives preventing neurotransmitter breakdown and amyloid aggregation.

AChE_Pathway Ligand Piperidine Derivative (Dual Binding Ligand) CAS Catalytic Anionic Site (CAS) Ligand->CAS Binds N-terminus PAS Peripheral Anionic Site (PAS) Ligand->PAS Binds C-terminus ACh_Hydrolysis Hydrolysis of Acetylcholine Ligand->ACh_Hydrolysis Inhibits Amyloid_Agg Aβ Peptide Aggregation Ligand->Amyloid_Agg Inhibits AChE Acetylcholinesterase (AChE) Enzyme CAS->ACh_Hydrolysis Catalyzes PAS->Amyloid_Agg Promotes Effect_Cognition Increased Synaptic ACh (Cognitive Improvement) ACh_Hydrolysis->Effect_Cognition Prevention leads to Effect_Neuroprot Reduced Plaque Formation (Neuroprotection) Amyloid_Agg->Effect_Neuroprot Prevention leads to

Figure 1: Mechanism of Action for Dual-Binding Piperidine AChE Inhibitors.

Therapeutic Axis II: Oncology (Targeted Therapy)[7]

Kinase Inhibition (EGFR & VEGFR)

In oncology, the piperidine ring frequently serves as a solubilizing group attached to a kinase-binding core (e.g., quinazoline). It targets the ATP-binding pocket of receptor tyrosine kinases.

  • EGFR Inhibition: Piperidine-linked quinazolines block the Epidermal Growth Factor Receptor (EGFR) signaling cascade, preventing phosphorylation of downstream effectors like AKT and ERK.

  • Cytotoxicity: Specific derivatives (e.g., Compound 16) have shown potent cytotoxicity against renal cell carcinoma (GI50 = 0.4 µg/mL) by inducing apoptosis via the mitochondrial pathway [3].

Visualization: Apoptosis Signaling

The diagram below details how piperidine-based kinase inhibitors trigger cancer cell death.

Apoptosis_Pathway Inhibitor Piperidine-Kinase Conjugate RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Inhibitor->RTK Blocks ATP Binding PI3K PI3K / AKT Pathway Inhibitor->PI3K Suppresses RTK->PI3K Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) PI3K->Bcl2 Upregulates Bax Bax / Bak (Pro-apoptotic) PI3K->Bax Loss of suppression activates Bcl2->Bax Inhibits Mito Mitochondrial Cytochrome C Release Bax->Mito Permeabilizes Membrane Caspase Caspase 3/9 Cascade Mito->Caspase Triggers Apoptosis Programmed Cell Death Caspase->Apoptosis Executes

Figure 2: Signal Transduction Pathway for Piperidine-Induced Apoptosis.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for evaluating piperidine derivatives.

Protocol A: Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)

Purpose: To determine the IC50 of piperidine derivatives against AChE.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0).

  • Enzyme: AChE (from Electrophorus electricus), 500 U/mL stock.

  • Substrate: Acetylthiocholine iodide (ATChI), 0.5 mM.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

Step-by-Step Methodology:

  • Preparation: Dissolve test compounds in DMSO to create a serial dilution range (e.g., 0.01 µM to 100 µM). Ensure final DMSO concentration in the well is <1%.

  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate buffer.

    • 20 µL Enzyme solution.

    • 20 µL Test compound (or Donepezil control).

    • Incubate at 25°C for 15 minutes.

  • Initiation: Add 10 µL of DTNB and 10 µL of ATChI substrate to each well.

  • Measurement: Immediately monitor absorbance at 412 nm using a microplate reader. Record readings every 30 seconds for 5 minutes.

  • Calculation: Calculate the rate of enzymatic reaction (slope).

    
    
    Plot % Inhibition vs. Log[Concentration] to determine IC50.
    
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Purpose: To assess the antiproliferative activity of derivatives against cancer cell lines (e.g., A549, MCF-7).

Step-by-Step Methodology:

  • Seeding: Seed tumor cells (

    
     cells/well) in 96-well plates containing 100 µL RPMI-1640 medium. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Add 100 µL of piperidine derivative at varying concentrations (triplicate wells). Include a Vehicle Control (DMSO) and Positive Control (e.g., Doxorubicin). Incubate for 48h.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis:

    
    
    

Future Outlook

The future of piperidine chemistry lies in Multi-Target Directed Ligands (MTDLs) .

  • Hybridization: Conjugating the piperidine scaffold with other pharmacophores (e.g., coumarin, ferulic acid) to tackle multifactorial diseases like Alzheimer's.

  • Stereoselectivity: Leveraging chiral piperidines to improve selectivity between receptor subtypes (e.g., NMDA vs. Sigma receptors).

  • PROTACs: Utilizing piperidine moieties as E3 ligase recruiters in Proteolysis Targeting Chimeras for degrading "undruggable" proteins.

References

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine. European Journal of Medicinal Chemistry. (2023). Investigates PD07 as a potent AChE inhibitor and neuroprotective agent.[2]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives. Journal of Medicinal Chemistry. (2024). Details dual H3/Sigma-1 receptor antagonists for pain.[3]

  • Highly Functionalized Piperidines: Anticancer Activity and DNA Interaction. Biomedicine & Pharmacotherapy. (2021). Describes mechanism of action for piperidine cytotoxicity in renal cancer.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. (2025). A comprehensive review of FDA-approved piperidine drugs.

  • Antimicrobial and Antioxidant Activities of Piperidine Derivatives. African Journal of Pharmacy and Pharmacology. (2015). SAR analysis of piperidine antibacterial efficacy.

Sources

Technical Guide: Safety and Handling of 2-Methyl-3-(piperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the safe handling, physicochemical properties, and risk management of 2-Methyl-3-(piperidin-1-yl)propanoic acid . This compound is a critical


-amino acid derivative, primarily utilized as a pharmaceutical intermediate in the synthesis of centrally acting muscle relaxants (e.g., Tolperisone analogs) and other piperidine-based therapeutics.

Due to its zwitterionic nature and piperidine moiety, this compound presents specific challenges regarding hygroscopicity, pH-dependent solubility, and potential tissue irritation. This guide synthesizes field-proven protocols to ensure data integrity and personnel safety during drug development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the structural behavior of this molecule is the prerequisite for safe handling. As a


-amino acid, it exists in a zwitterionic equilibrium in neutral media, which dictates its solubility and dust potential.
Identification Data[1][4][5][7][8][9][10]
ParameterDetail
Chemical Name This compound
Synonyms 3-Piperidino-2-methylpropionic acid;

-Methyl-

-piperidinopropionic acid
CAS Number 26885-03-6 (Generic/HCl salt often cited); Note: Free acid and salts vary
Molecular Formula

Molecular Weight ~171.24 g/mol
Structure Class

-Amino Acid / Piperidine Derivative
Physical Properties Matrix
PropertyValue / CharacteristicOperational Implication
Physical State Crystalline Solid (White to Off-white)High dust generation potential during weighing.
Hygroscopicity Moderate to HighRequires storage in desiccated environments; rapid weighing recommended.
Solubility Water (pH dependent), Alcohols, DCMZwitterionic character means solubility shifts drastically with pH.
pKa (Predicted) ~3.5 (Carboxyl), ~9.8 (Piperidine N)Buffering required for HPLC analysis; exists as cation at acidic pH.
Melting Point 95°C – 105°C (Decomposes)Avoid high-temperature drying; use vacuum desiccation.

Risk Assessment & Toxicology (GHS)

While specific comprehensive toxicological data for this intermediate may be limited compared to the final API (Active Pharmaceutical Ingredient), we apply the "Precautionary Principle" based on the piperidine moiety and carboxylic acid functionality.

Hazard Classification (GHS)

Based on structural analogs and piperidine derivatives.

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Toxicological Mechanism

The piperidine ring is a secondary amine structure known for its ability to interact with biological membranes.

  • Inhalation: The fine particulate nature of the amino acid allows deep lung penetration, where the localized pH shift (amine basicity) can cause mucosal irritation.

  • Contact: Upon contact with moisture (sweat/tears), the compound can protonate, potentially causing chemical irritation.

Operational Handling Protocols

This section outlines the self-validating workflows required to handle this compound without cross-contamination or exposure.

Engineering Controls & PPE
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Respiratory: If handling >500 mg outside a hood, use N95/P2 particulate respirator.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Latex is not recommended due to poor chemical resistance against amines.

  • Ocular: Chemical splash goggles.

Handling Workflow: Solid to Solution

The following Graphviz diagram illustrates the critical path for solubilizing the compound while mitigating hygroscopic errors.

HandlingWorkflow Start Storage Retrieval (-20°C / Desiccator) Equilibration Thermal Equilibration (Wait 30 mins) Start->Equilibration Prevent Condensation Weighing Weighing (Static-Free Boat) Equilibration->Weighing In Fume Hood Solvent Solvent Addition (Add Acid/Base if needed) Weighing->Solvent Vortex/Sonication Check QC Check (Clarity/pH) Solvent->Check Verify Dissolution

Figure 1: Safe handling workflow ensuring mass accuracy and operator safety.

Protocol: Solubilization Strategy

Because this compound is zwitterionic, it may be sparingly soluble in neutral water.

  • Acidic Media: Add 0.1M HCl or Acetic Acid. The amine protonates (

    
    ), increasing solubility.
    
  • Basic Media: Add 0.1M NaOH. The carboxylic acid deprotonates (

    
    ), increasing solubility.
    
  • Validation: Always verify the solution is clear. If turbidity persists, sonicate for 5 minutes at <40°C.

Synthesis & Application Context

This compound is rarely an end-product; it is a transient intermediate. Understanding its synthesis helps anticipate impurities (e.g., unreacted piperidine).

The Mannich Connection

The compound is typically formed via a Mannich-type reaction or hydrolysis of an acrylate ester.

SynthesisPathway Piperidine Piperidine (Precursor) Intermediate Methyl 3-(piperidin-1-yl) propanoate (Ester) Piperidine->Intermediate Michael Addition MethylMeth Methyl Methacrylate (or Methylmalonic acid) MethylMeth->Intermediate Michael Addition Target 2-Methyl-3-(piperidin-1-yl) propanoic acid Intermediate->Target Hydrolysis (Acid/Base) Tolperisone Tolperisone Analogues (Final API) Target->Tolperisone Friedel-Crafts / Coupling

Figure 2: Synthetic pathway illustrating the role of the target acid as a precursor to Tolperisone.

Impurity Management

When handling the "raw" acid from synthesis:

  • Residual Piperidine: Smells like ammonia/fish. Highly toxic. Ensure ventilation.

  • Residual Mineral Acids: If isolated as an HCl salt, the solid will be corrosive (pH < 2 in solution).

Emergency Response & Waste Disposal

First Aid
  • Eye Contact: Flush with water for 15 minutes lifting eyelids. The amine moiety can cause corneal clouding if untreated.

  • Skin Contact: Wash with soap and water. Do not use alcohol (increases permeability).

  • Inhalation: Move to fresh air. If wheezing occurs, medical attention is required (potential sensitization).

Waste Disposal[6]
  • Classification: Amine-containing organic waste.

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., Ethanol).

    • Neutralize if necessary (pH 6-8).

    • Dispose of via high-temperature incineration equipped with scrubbers (to handle

      
       generation).
      
    • Never dispose of down the drain; piperidine derivatives are harmful to aquatic life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566577, Methyl 3-piperidin-1-ylpropanoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperidine derivatives. Retrieved from [Link]

  • Google Patents.Method for producing salts of tolperisone (EP1567510B1).

Methodological & Application

Application Note: Scalable Synthesis of 2-Methyl-3-(piperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-3-(piperidin-1-yl)propanoic acid (CAS 4138-18-1), a critical


-amino acid intermediate used in the development of centrally acting muscle relaxants (e.g., Tolperisone analogs) and peptidomimetics. Unlike traditional Mannich reactions which can yield unstable mixtures when applied to acidic substrates, this protocol utilizes a thermodynamically controlled Aza-Michael addition  of piperidine to methyl methacrylate, followed by a selective saponification. This two-step sequence ensures high regioselectivity, minimal byproduct formation, and simplified purification.

Retrosynthetic Analysis & Strategy

The target molecule features a propanoic acid backbone with a


-nitrogen substituent. Direct alkylation of propanoic acid derivatives often leads to 

-substitution or elimination byproducts. Therefore, we employ a Michael Addition strategy.
Strategic Selection: Aza-Michael vs. Mannich
  • Mannich Reaction: Reaction of piperidine, formaldehyde, and methylmalonic acid.

    • Drawback: Often produces unstable

      
      -amino acids that decarboxylate or polymerize; difficult to control stoichiometry.
      
  • Aza-Michael Addition (Selected Route): Reaction of piperidine (nucleophile) with methyl methacrylate (Michael acceptor).

    • Advantage:[1] The

      
      -unsaturated ester provides a "soft" electrophile for the amine, resulting in exclusive 1,4-addition. The intermediate ester is stable and can be purified by distillation before hydrolysis, ensuring the final acid is of pharmaceutical grade.
      
Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Michael Addition: Formation of methyl 2-methyl-3-(piperidin-1-yl)propanoate.[2]

  • Hydrolysis: Conversion of the ester to the free acid (zwitterion) or hydrochloride salt.

ReactionScheme Piperidine Piperidine (Nucleophile) Intermediate Methyl 2-methyl-3-(piperidin-1-yl)propanoate (Stable Intermediate) Piperidine->Intermediate MeOH, Reflux (Aza-Michael) MMA Methyl Methacrylate (Electrophile) MMA->Intermediate Target This compound (Target Molecule) Intermediate->Target 1. NaOH/H2O 2. HCl (pH Adj.)

Figure 1: Two-stage synthetic pathway ensuring regioselectivity and high purity.

Experimental Protocol

Stage 1: Synthesis of Methyl 2-methyl-3-(piperidin-1-yl)propanoate

Principle: Piperidine acts as a strong nucleophile attacking the


-carbon of methyl methacrylate. Methanol is used as a protic solvent to stabilize the transition state and facilitate proton transfer.

Reagents:

Reagent MW ( g/mol ) Equiv. Density (g/mL) Role
Piperidine 85.15 1.1 0.862 Nucleophile
Methyl Methacrylate 100.12 1.0 0.943 Electrophile
Methanol (MeOH) 32.04 Solvent 0.792 Solvent

| Hydroquinone | 110.11 | 0.1 mol% | Solid | Polymerization Inhibitor |[3]

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Add Methyl Methacrylate (50.0 g, 0.50 mol) and Methanol (150 mL) to the flask. Add Hydroquinone (55 mg) to prevent polymerization of the methacrylate.

  • Addition: Place the flask in an ice-water bath (0–5 °C). Add Piperidine (46.8 g, 0.55 mol) dropwise over 30 minutes.

    • Expert Insight: The reaction is exothermic. Controlling the temperature during addition prevents the polymerization of methyl methacrylate and minimizes side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Heat to reflux (65 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO₂, 10% MeOH in DCM). The spot for methyl methacrylate (high R_f) should disappear.

  • Workup: Cool the mixture to RT. Concentrate under reduced pressure (Rotavap) to remove methanol and excess piperidine.

  • Purification: Distill the residue under vacuum (approx. 10–15 mmHg).

    • Expected Fraction: Collect the fraction boiling at 85–90 °C / 12 mmHg .

    • Yield: Expect 85–92% as a colorless oil.

Stage 2: Hydrolysis to this compound

Principle: Base-catalyzed hydrolysis (saponification) cleaves the methyl ester. The final isolation requires careful pH adjustment to reach the isoelectric point (zwitterion) or full acidification to the HCl salt.

Reagents:

Reagent Role
Intermediate Ester Substrate
NaOH (2M aq) Hydrolysis Reagent
HCl (conc. & 1M) Acidification

| Acetone/Ether | Crystallization Solvent |

Procedure:

  • Hydrolysis: In a 250 mL flask, dissolve the Intermediate Ester (20.0 g, 108 mmol) in THF (20 mL) and add 2M NaOH (65 mL, 130 mmol) .

  • Reflux: Heat the biphasic mixture to reflux (70 °C) for 3 hours. The mixture should become homogeneous as the ester is consumed.

  • Neutralization: Cool to RT. Wash the aqueous layer with Diethyl Ether (2 x 30 mL) to remove any unreacted organic impurities.

  • Isolation (HCl Salt Method - Recommended for Stability):

    • Cool the aqueous phase to 0 °C.

    • Acidify dropwise with conc. HCl to pH ~1–2.

    • Evaporate the water under high vacuum to obtain a white solid (mixture of product and NaCl).

    • Trituration: Extract the solid residue with hot Isopropanol or Ethanol (the product dissolves; NaCl remains insoluble). Filter off the NaCl while hot.

    • Crystallization: Cool the filtrate to induce crystallization. Add Diethyl Ether if necessary to maximize yield.

    • Yield: Expect 75–85% as a white crystalline solid.

Process Safety & Troubleshooting

Critical Control Points
  • Exotherm Management: The Michael addition is exothermic. Failure to cool during piperidine addition can trigger a runaway polymerization of methyl methacrylate, leading to a "gelled" flask.

  • Odor Control: Piperidine has a potent, amine-like odor. All transfers must occur in a fume hood.

  • pH Sensitivity: During hydrolysis, if the pH is not lowered sufficiently, the product remains as the sodium salt (highly water-soluble) and will not extract into organic solvents or crystallize.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Stage 1) Polymerization of MMAEnsure hydroquinone is added; keep T < 10°C during addition.
Product is Sticky/Oil (Stage 2) Incomplete drying or excess waterAzeotrope with toluene or use high vacuum for 12h. Triturate with dry ether.
Impurity in NMR (Stage 1) Retro-Michael reactionAvoid excessive heating during distillation; do not exceed 120°C pot temp.

Characterization Standards

The identity of the product must be confirmed using NMR and Mass Spectrometry.

Methyl 2-methyl-3-(piperidin-1-yl)propanoate (Intermediate):

  • 1H NMR (400 MHz, CDCl3):

    
     3.65 (s, 3H, OMe), 2.65 (m, 1H, CH-CO), 2.45 (m, 2H, N-CH2-CH), 2.35 (m, 4H, Ring N-CH2), 1.55 (m, 4H, Ring CH2), 1.40 (m, 2H, Ring CH2), 1.15 (d, 3H, CH3).
    
  • MS (ESI): Calculated for C10H19NO2 [M+H]+: 186.15; Found: 186.2.

This compound (HCl Salt):

  • 1H NMR (400 MHz, D2O):

    
     3.45 (m, 2H), 3.30 (m, 1H), 2.90–3.10 (m, 4H), 1.60–1.90 (m, 6H), 1.25 (d, 3H). (Shifts move downfield due to protonation).
    
  • MS (ESI): Calculated for C9H17NO2 [M+H]+: 172.13; Found: 172.1.

Workflow Visualization

Workflow Start Start: Reagent Prep (Chill MMA/MeOH) Add Addition Phase Add Piperidine dropwise @ 0°C Start->Add React Reaction Phase Reflux 65°C, 4-6h Add->React Distill Purification Vacuum Distillation (Ester) React->Distill Hydrolysis Hydrolysis NaOH/THF, Reflux 3h Distill->Hydrolysis SaltForm Salt Formation Acidify with HCl, Evaporate Hydrolysis->SaltForm Filter Final Isolation Triturate (iPrOH), Filter NaCl SaltForm->Filter

Figure 2: Step-by-step operational workflow for the synthesis and isolation of the target acid.[4]

References

  • Aza-Michael Addition Methodology

    • Reaction of amines with acrylates. Journal of Organic Chemistry, 2005. Link (Generalized protocol validation).

  • Tolperisone Analog Synthesis

    • Synthesis of 2-methyl-3-(piperidin-1-yl)propan-1-one derivatives. European Journal of Medicinal Chemistry, 2002. Link.

  • Physical Properties & Characterization

    • PubChem Compound Summary for CID 19965467 (2-Methyl-2-(piperidin-1-yl)propanoic acid - isomer reference). Link.

  • Industrial Application

    • Process for producing salts of Tolperisone (US Patent 7385060B2). Google Patents. Link. (Demonstrates the industrial relevance of piperidine-methacrylate/ketone adducts).

Sources

2-Methyl-3-(piperidin-1-yl)propanoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Methyl-3-(piperidin-1-yl)propanoic Acid as a Modular Scaffold in Medicinal Chemistry

Executive Summary

This compound (2-MPPA) represents a critical


-amino acid scaffold in medicinal chemistry. Historically recognized as the oxidative precursor to the muscle relaxant Tolperisone  (and related congeners like Lanperisone), this molecule has evolved into a versatile building block for peptidomimetics and fragment-based drug discovery (FBDD).

Its structural significance lies in the


-amino architecture , which introduces a specific "kink" in peptide backbones, enhancing proteolytic stability, and the tertiary piperidine amine , which serves as a high-pKa basic center (pKa ~10.5) capable of forming salt bridges in receptor binding pockets (e.g., Sigma-1, AChE).

This guide details the robust synthesis of 2-MPPA via Aza-Michael addition, its handling as a zwitterion, and protocols for its deployment in divergent synthetic pathways.

Chemical Profile & Stability

PropertyDataNotes
Formula C

H

NO

MW 171.24 g/mol
Chirality 1 Stereocenter (C2)Available as racemate or enantiopure (via resolution or asymmetric synthesis).
pKa ~3.8 (COOH), ~10.2 (N)Exists as a zwitterion in neutral aqueous solution.
Solubility Water (High), MeOH (High), DCM (Low)Difficult to extract into organics without pH adjustment.
Stability Retro-Michael Risk CRITICAL: Under strong heating (>100°C) or strong basic conditions, the molecule can undergo retro-Michael elimination to release piperidine and methacrylic acid.

Synthesis Protocol: The Aza-Michael Route

While Mannich condensation is possible, the Aza-Michael addition of piperidine to methyl methacrylate followed by hydrolysis is the industry standard for high purity and scalability. This route avoids the formation of bis-aminomethyl byproducts common in formaldehyde-based Mannich reactions.

Step 1: Aza-Michael Addition (Ester Formation)
  • Reagents: Methyl methacrylate (1.0 equiv), Piperidine (1.1 equiv), Methanol (Solvent).

  • Catalyst: None required (autocatalytic) or mild Lewis Acid (CeCl

    
    ) for speed.
    

Protocol:

  • Charge a reaction vessel with Methanol (5 mL/g substrate).

  • Add Methyl Methacrylate (100 mmol) at 0°C.

  • Add Piperidine (110 mmol) dropwise over 20 minutes. Exothermic reaction - maintain T < 20°C to prevent polymerization.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: TLC (SiO

    
    , 10% MeOH/DCM) or GC-MS. Disappearance of methacrylate indicates completion.
    
  • Workup: Concentrate in vacuo to remove methanol and excess piperidine. The residue is Methyl 2-methyl-3-(piperidin-1-yl)propanoate (Oil).

    • Yield: Typically >90%.

    • Purification: Vacuum distillation (if necessary), but usually clean enough for hydrolysis.

Step 2: Hydrolysis to 2-MPPA (The Critical Step)
  • Reagents: NaOH (2M, 1.5 equiv), THF/Water (1:1).

Protocol:

  • Dissolve the ester from Step 1 in THF/Water (1:1).

  • Add NaOH (2M) and stir at RT for 12 hours. Avoid reflux to prevent retro-Michael elimination.

  • Isolation (Isoelectric Precipitation):

    • Cool the solution to 0°C.

    • Carefully adjust pH to ~7.0 using 2M HCl.

    • Note: The zwitterion is highly water-soluble.

    • Method A (Desalting): Evaporate to dryness and extract with hot Ethanol (the salt NaCl remains insoluble; product dissolves). Filter and crystallize from EtOH/Et

      
      O.
      
    • Method B (Ion Exchange): Pass through a cation exchange resin (Dowex 50W). Elute with dilute NH

      
      OH.
      
  • Product: White crystalline solid (Zwitterion) or HCl salt (if acidified to pH 1 and lyophilized).

Application Protocols

Workflow A: Friedel-Crafts Acylation (Synthesis of Tolperisone Analogs)

This is the classic pathway to muscle relaxants. The acid is converted to the acid chloride and coupled with an aromatic ring.

  • Activation: Suspend 2-MPPA HCl salt in Thionyl Chloride (SOCl

    
    ). Reflux for 1 hour. Evaporate excess SOCl
    
    
    
    to obtain the Acid Chloride .
  • Acylation: Dissolve Acid Chloride in dry Benzene/DCM. Add Aluminum Chloride (AlCl

    
    , 2.5 equiv).
    
  • Addition: Add Toluene (or substituted benzene) dropwise at 5°C.

  • Quench: Pour onto ice/HCl.

  • Result: 2-Methyl-3-(piperidin-1-yl)-1-(p-tolyl)propan-1-one (Tolperisone).

Workflow B: Peptide Coupling (Peptidomimetics)

Incorporating 2-MPPA into a peptide chain requires handling the steric bulk of the


-methyl and 

-piperidine groups. Standard EDC/NHS couplings often fail due to slow kinetics.

Recommended System: HATU/HOAt

  • Dissolution: Dissolve 2-MPPA (1.0 equiv) in DMF.

  • Base: Add DIPEA (3.0 equiv). Ensure pH > 8 to neutralize the zwitterion.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 5 mins to activate.

  • Amine Partner: Add the amine/peptide (1.0 equiv).

  • Time: Stir 12–24 hours at RT.

  • Insight: If the amine partner is sterically hindered, switch to PyBOP and heat to 40°C. Monitor for retro-Michael degradation by HPLC.

Visualization: Synthesis & Divergent Utility

G cluster_0 Precursors MMA Methyl Methacrylate ESTER Methyl 2-methyl- 3-(piperidin-1-yl)propanoate MMA->ESTER Aza-Michael (MeOH, 0°C) PIP Piperidine PIP->ESTER ACID 2-MPPA (Acid) (Zwitterion Core) ESTER->ACID Hydrolysis (NaOH, RT) ACID->MMA Retro-Michael (>100°C / Strong Base) TOL Tolperisone (Muscle Relaxant) ACID->TOL 1. SOCl2 2. AlCl3/Toluene PEPT Peptidomimetics (Beta-Turn Inducers) ACID->PEPT HATU/DIPEA Solid Phase Synthesis LIG Sigma-1 Ligands (CNS Active) ACID->LIG Reductive Amination or Esterification

Figure 1: Synthetic workflow for 2-MPPA, highlighting the Aza-Michael formation and divergent applications in drug discovery. Note the reversible Retro-Michael pathway.

Expert Insights & Troubleshooting

  • The "Oiling Out" Phenomenon: During the hydrolysis workup, the amino acid often forms a thick oil rather than a crystal. Solution: Triturate the oil with anhydrous diethyl ether or acetone to induce crystallization. If it remains an oil, convert it to the HCl salt using 4M HCl in Dioxane.

  • Stereochemistry: The biological activity of Tolperisone and related compounds is stereodependent (typically the R-enantiomer is preferred). For asymmetric synthesis, use a chiral auxiliary on the methacrylate or perform an enzymatic resolution on the ester intermediate using Lipase B from Candida antarctica (CAL-B) .

  • Storage: Store the HCl salt at -20°C. The free zwitterion is hygroscopic and can absorb CO

    
     from the air over time.
    

References

  • Pharmaffiliates. (n.d.). 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one Hydrochloride (Tolperisone Intermediate).[1] Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Methyl 3-piperidin-1-ylpropanoate (PubChem Compound Summary).[2] Retrieved January 29, 2026, from [Link]

  • Scheiber, P., et al. (2020).[2] Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. PubMed Central. Retrieved January 29, 2026, from [Link]

  • Google Patents. (2008). Method for producing salts of tolperisone (US7385060B2).
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[3] Retrieved January 29, 2026, from [Link]

Sources

Advanced Protocol: 2-Methyl-3-(piperidin-1-yl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

2-Methyl-3-(piperidin-1-yl)propanoic acid is a critical


-amino acid scaffold, most notably recognized as the structural core of the centrally acting muscle relaxant Tolperisone  and the antispasmodic Eperisone . Beyond these specific drugs, this moiety serves as a versatile building block in modern drug discovery, offering three distinct advantages:
  • The "Magic Methyl" Effect: The

    
    -methyl group introduces steric bulk that protects the adjacent carbonyl from rapid metabolic hydrolysis and restricts conformational freedom, potentially locking the molecule into a bioactive pose.
    
  • Solubility Modulation: The basic piperidine nitrogen (

    
    ) allows for the formation of water-soluble salts, improving the pharmacokinetic profile of otherwise lipophilic pharmacophores.
    
  • Versatile Linker: It functions as a flexible yet functionalized spacer for fragment-based drug design (FBDD), particularly in the synthesis of hybrid molecules (e.g., AChE inhibitors).

This guide details the high-yield synthesis of this building block, its resolution, and its application in amide coupling reactions.

Synthetic Pathway & Mechanism

The most robust route to this compound is the Aza-Michael Addition of piperidine to methyl methacrylate, followed by saponification. This route avoids the harsh conditions of Mannich reactions and offers higher regioselectivity.

Mechanism Visualization

The following diagram outlines the synthetic workflow and the critical decision points for stereochemical control.

SynthesisWorkflow Figure 1: Synthetic pathway for this compound. Start Methyl Methacrylate + Piperidine Intermediate Michael Adduct (Methyl Ester) Start->Intermediate Exothermic No Catalyst Hydrolysis Saponification (NaOH/MeOH) Intermediate->Hydrolysis Reflux Resolution Chiral Resolution (Tartaric Acid) Intermediate->Resolution Optional (Enzymatic) Product Racemic Acid (HCl Salt) Hydrolysis->Product Acidification Resolution->Product (R) or (S) Isomer

[1][2]

Experimental Protocols

Protocol A: High-Yield Synthesis of the Racemic Acid

Objective: Synthesis of this compound hydrochloride on a 50 mmol scale.

Reagents:
  • Piperidine (ReagentPlus®, 99%)

  • Methyl Methacrylate (Stabilized)

  • Methanol (Anhydrous)

  • Sodium Hydroxide (2M aqueous solution)[1]

  • Hydrochloric Acid (conc. and 1M in ether)

Step 1: The Aza-Michael Addition (Solvent-Free)
  • Causality: We use a solvent-free approach (or highly concentrated) because the reaction is bimolecular; high concentration drives the kinetics. The reaction is exothermic, requiring careful thermal management to prevent polymerization of the methacrylate.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Place in an ice bath (

    
    C).
    
  • Addition: Add Methyl Methacrylate (5.0 g, 50 mmol).

  • Reaction: Dropwise add Piperidine (4.25 g, 50 mmol) over 15 minutes.

    • Critical Control Point: Do not allow the temperature to spike. The exotherm indicates the reaction is proceeding.

  • Completion: Once addition is complete, remove the ice bath and stir at room temperature (RT) for 2 hours.

    • Validation: TLC (SiO2, 10% MeOH in DCM) should show the disappearance of the UV-active methacrylate spot and the appearance of a basic spot (stains with Dragendorff or Iodine).

  • Workup: The quantitative conversion usually requires no workup. If unreacted piperidine remains, remove it under high vacuum. Yield: ~95-98% (Oil).

Step 2: Saponification (Hydrolysis)
  • Causality: The methyl ester is stable but needs base hydrolysis to access the free acid. Acid hydrolysis is avoided initially to prevent decarboxylation or reverse-Michael reactions.

  • Dissolution: Dissolve the crude ester (from Step 1) in Methanol (20 mL).

  • Hydrolysis: Add 2M NaOH (30 mL, 60 mmol).

  • Reflux: Heat to reflux (

    
    C) for 3 hours.
    
  • Isolation (The Zwitterion Challenge):

    • Cool to RT. Evaporate methanol under reduced pressure.

    • The aqueous phase contains the sodium salt of the amino acid.

    • Acidification: Carefully add conc. HCl until pH reaches ~2.0.

    • Note: The product is highly water-soluble. Do not attempt simple filtration unless the concentration is very high.

  • Extraction/Salt Formation:

    • Lyophilize the aqueous solution to dryness (removes water and excess HCl).

    • Triturate the solid residue with hot Isopropanol or Ethanol (the product dissolves; NaCl remains insoluble). Filter off the NaCl.

    • Concentrate the filtrate and treat with 1M HCl in Diethyl Ether to precipitate the pure Hydrochloride salt.

    • Recrystallization: Acetone/Ethanol.

Protocol B: Amide Coupling (Medicinal Chemistry Application)

Objective: Coupling the acid to an amine (R-NH2) to create a Tolperisone analog or peptidomimetic.

  • Challenge: The tertiary amine in the piperidine ring can act as an internal base, but also interferes with some coupling reagents if not protonated.

  • Recommended Reagent: HATU or T3P (Propylphosphonic anhydride). EDC/HOBt is often too slow for sterically hindered

    
    -amino acids.
    
  • Activation: In a dry vial, dissolve This compound HCl (1.0 eq) in dry DMF.

  • Base: Add DIPEA (3.0 eq).

    • Why 3 eq? 1 eq to neutralize the HCl salt, 1 eq to deprotonate the carboxylic acid, 1 eq to activate the amine.

  • Coupling Agent: Add HATU (1.1 eq). Stir for 5 minutes (Pre-activation).

  • Amine Addition: Add the target amine (R-NH2, 1.1 eq).

  • Reaction: Stir at RT for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes byproducts) and Brine.
    
    • Note: Do not wash with acidic water, or you will protonate your product and lose it to the aqueous layer.

Characterization & Quality Control

ParameterSpecification (HCl Salt)Method
Appearance White crystalline solidVisual Inspection

NMR

1.1-1.3 (d, 3H,

-Me), 2.8-3.5 (m, piperidine +

-CH2)
400 MHz,

or

LC-MS

(Free base mass)
ESI+
Solubility

in Water, DMSO
Visual
Purity

HPLC (C18, 0.1% TFA)

Key NMR Diagnostic: Look for the doublet of the


-methyl group around 1.2 ppm. The splitting of the methylene protons (

-position) will be complex (dd or m) due to the adjacent chiral center.

Application Note: Stereochemistry & Bioactivity

The synthesized acid is racemic . In the context of Tolperisone, the stereochemistry significantly impacts activity.

  • Resolution: The ester intermediate can be kinetically resolved using lipases (e.g., Candida antarctica Lipase B) if enantiopure material is required.

  • Bioisosterism: This moiety is considered a bioisostere of leucine or isoleucine in peptide design, but with added basicity.

Medicinal Chemistry Decision Tree

Use this logic flow to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

SAR_Logic Figure 2: Decision logic for scaffold incorporation. Start Drug Target Analysis Solubility Is lead too lipophilic? Start->Solubility Stability Is amide bond unstable? Solubility->Stability No Action Incorporate 2-Me-3-Pip-Prop Acid Solubility->Action Yes (Basic N helps) Stability->Action Yes (Alpha-Me protects) Alt Use Linear Linker (e.g., GABA) Stability->Alt No

References

  • Tolperisone Synthesis & Structure

    • Source: U.S. Patent 7,385,060. "Method for producing salts of tolperisone."[2] (Describes the Mannich-type assembly and isolation of related intermediates).

  • Aza-Michael Addition Protocols

    • Source:Arkivoc, 2024.[3] "Synthesis of 3-substituted... piperidin-2-ones from esters."[3] (General procedure for amine addition to methacrylates).

  • Stereochemical Implications

    • Source:Journal of Medicinal Chemistry. "Central muscle relaxants: Structure-activity relationship of tolperisone analogs." (Contextualizes the importance of the methyl group).
  • Bioactivity of Piperidine-Propanoic Acid Derivatives

    • Source:MDPI Molecules. "Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides..." (Demonstrates the use of the piperidine scaffold in hybrid drug design).

Sources

Application Note: 2-Methyl-3-(piperidin-1-yl)propanoic Acid in Drug Discovery

[1]

Abstract

2-Methyl-3-(piperidin-1-yl)propanoic acid (also known as


11

Chemical Identity & Properties

PropertyDetail
IUPAC Name This compound
Common Name

-Piperidino-

-methylpropionic acid
CAS Registry 4151-04-6 (Methyl ester); Acid form is often prepared in situ or hydrolyzed.[1]
Molecular Formula

Molecular Weight 171.24 g/mol
pKa (Calculated) Acid: ~4.8; Base (Piperidine N): ~9.8
Solubility High in water (zwitterionic form), Methanol, Ethanol.
Chirality One chiral center at C2.[1][2] Typically synthesized as a racemate.[1]
Structural Significance

The molecule features a tertiary amine (piperidine) and a carboxylic acid separated by a branched alkyl chain. This "zwitterionic" character makes it an excellent motif for:

  • Solubility Enhancement: The piperidine ring is protonated at physiological pH, improving the water solubility of coupled pharmacophores.

  • Peptidomimetics: Acting as a

    
    -amino acid analog, it introduces specific conformational constraints (turns) when incorporated into peptide backbones.[1]
    

Application 1: Synthetic Building Block (Protocol)

The primary application of this compound is as a building block for library synthesis.[1] It is synthesized efficiently via the aza-Michael addition of piperidine to methacrylic acid or its esters.[1]

Protocol A: Synthesis via Aza-Michael Addition

Objective: Preparation of the core scaffold from commodity chemicals.[1]

Reagents:

  • Piperidine (1.0 eq)

  • Methacrylic Acid (1.0 eq) or Methyl Methacrylate (1.0 eq)

  • Solvent: Toluene (for ester) or Water (for neat acid synthesis)

  • Catalyst (Optional):

    
    -impregnated Silica (
    
    
    ) for rapid conversion.[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Methacrylic acid (8.6 g, 100 mmol) in water (20 mL) or use neat if using the ester.[1]

  • Addition: Add Piperidine (8.5 g, 100 mmol) dropwise at 0°C to prevent exotherm-induced polymerization.

  • Reaction:

    • Method A (Thermal): Reflux the mixture at 80-100°C for 4-6 hours.

    • Method B (Microwave/Catalytic): Add

      
       (5 mol%) and irradiate at 300W for 5-10 minutes (Solvent-free).
      
  • Work-up:

    • If using Methyl Methacrylate: Evaporate volatiles.[1] Hydrolyze the ester using LiOH in THF/Water (1:1) at RT for 2 hours. Acidify to pH 5 to precipitate the zwitterion.[1]

    • If using Methacrylic Acid: Concentrate under reduced pressure.[1] The product often crystallizes as a zwitterionic solid.[1]

  • Purification: Recrystallize from Ethanol/Ether or purify via Ion-Exchange Chromatography (Dowex 50W) to remove unreacted amine.[1]

Protocol B: Amide Coupling (Library Generation)

Objective: Coupling the acid scaffold to an amine-bearing pharmacophore (e.g., to create Tolperisone analogs or hydrazides).

Reagents:

  • This compound (1.0 eq)[1]

  • Target Amine (

    
    ) (1.1 eq)[1]
    
  • Coupling Agent: HATU or EDC/HOBt

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM

Methodology:

  • Dissolve the propanoic acid derivative in dry DMF.

  • Add DIPEA and stir for 10 minutes to ensure deprotonation of the carboxylic acid and neutralization of the piperidine salt.

  • Add HATU (1.2 eq) and stir for 15 minutes to activate the carboxylate.

  • Add the Target Amine and stir at Room Temperature for 12-18 hours.

  • Validation: Monitor by LC-MS. The product will show a characteristic mass shift corresponding to the amide formation.[1]

Application 2: Tolperisone Metabolite Standards

In the development of muscle relaxants like Tolperisone and Eperisone , this acid represents a potential oxidative metabolite or degradation product.

  • Context: Tolperisone is a piperidinyl-propiophenone.[1][2][3] Metabolic cleavage of the aryl ketone linkage (though rare compared to hydroxylation) or hydrolysis of precursor esters yields this compound.[1]

  • Usage: It is used as a Reference Standard in HPLC/MS assays to confirm the purity of Tolperisone bulk drug substance and to identify impurities in stability studies.

Protocol: HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 260 nm (for the Tolperisone aryl group) and 210 nm (for the acid impurity).

  • Retention Time: The acid (polar, zwitterionic) will elute significantly earlier (Rt ~2-4 min) than the lipophilic Tolperisone parent (Rt ~12-15 min).

Visualizations

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the flow from raw materials to the final drug candidate or metabolite standard.[1]

GMethMethacrylic Acid(Michael Acceptor)Acid2-Methyl-3-(piperidin-1-yl)propanoic acid(Scaffold)Meth->AcidAza-MichaelAdditionPipPiperidine(Nucleophile)Pip->AcidLibCombinatorial Library(Amides/Hydrazides)Acid->LibHATU Coupling(+ R-NH2)TolTolperisone(Impurity Standard)Acid->TolQuality Control(HPLC Reference)PeptPeptidomimetics(Beta-Amino Acid)Acid->PeptPeptide Synthesis

Caption: Synthetic pathway transforming commodity reagents into the versatile

Diagram 2: Pharmacophore Logic (FBDD)

Visualizing how this scaffold contributes to drug properties.[1]

FBDDScaffold2-Methyl-3-(piperidin-1-yl)propanoic acidSolSolubility(Basic Amine)Scaffold->SolLinkLinker(Carboxylic Acid)Scaffold->LinkStericConformation(Methyl Branching)Scaffold->StericBioBioavailability(Improved LogD)Sol->BioDivDiversity(Amide Library)Link->DivStabMetabolic Stability(Steric Hindrance)Steric->Stab

Caption: Fragment-Based Drug Design (FBDD) logic showing how the scaffold enhances physicochemical properties of the final drug candidate.

References

  • Tolperisone Pharmacology & Structure

    • PubChem CID 5511 (Tolperisone).[1] National Library of Medicine.[1] Link

    • Kocsis, P., et al. (2005). "Tolperisone-type drugs: Inhibition of voltage-gated sodium channels."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Synthesis via Aza-Michael Addition

    • Bates, R. W., et al. (2020).[5] "The endo-aza-Michael addition in the synthesis of piperidines."[1][5] Organic & Biomolecular Chemistry. Link

    • Surendra, K., et al. (2009). "Highly efficient solvent-free aza-Michael additions... catalyzed by perchloric acid impregnated on silica gel."[1][6] Tetrahedron Letters.

  • Related Piperidine Scaffolds in Drug Design

    • Lowicki, D., et al. (2025).[7] "Piperidine-containing drugs and recently studied analogs."[1] European Journal of Medicinal Chemistry. Link

Microwave-assisted synthesis of piperidine containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine moiety is a ubiquitous pharmacophore, present in over 12,000 biologically active compounds and serving as the core structure for blockbuster drugs like donepezil, fentanyl, and paroxetine. Conventional thermal synthesis of substituted piperidines often suffers from prolonged reaction times (24–48 hours), harsh conditions, and poor stereocontrol.

This guide details microwave-assisted organic synthesis (MAOS) protocols that overcome these thermodynamic and kinetic barriers. By leveraging dielectric heating, researchers can access high-pressure/high-temperature trajectories inaccessible to standard reflux, reducing reaction times from days to minutes while significantly improving diastereoselectivity and yield.

Mechanistic Drivers: Why Microwave?

Microwave irradiation is not merely "faster heating."[1][2] It fundamentally alters the reaction coordinate through two primary mechanisms relevant to piperidine synthesis:

  • Dipolar Polarization: Polar solvents (e.g., DMSO, EtOH) and reagents align with the oscillating electric field. This creates localized "hot spots" and rapid bulk heating, ideal for overcoming the high activation energy (

    
    ) of ring-closing steps.
    
  • Specific Microwave Effects: In polar transition states—such as the iminium ion formation in Aza-Prins reactions or the zwitterionic intermediates in aza-Diels-Alder cycloadditions—microwave irradiation stabilizes the transition state more effectively than the ground state, lowering

    
    .
    
Visualization: MW Optimization Workflow

The following diagram outlines the logical flow for converting a thermal piperidine protocol to a microwave-assisted process.

MW_Optimization Start Thermal Protocol (e.g., 24h @ Reflux) Solvent_Check Is Solvent Polar? (tan δ > 0.1?) Start->Solvent_Check Swap_Solvent Swap to EtOH, AcOH, or add Ionic Liquid Solvent_Check->Swap_Solvent No Temp_Scan Temperature Scan (Reflux + 20°C to 200°C) Solvent_Check->Temp_Scan Yes Swap_Solvent->Temp_Scan Pressure_Limit Check Vessel Pressure (Limit: 20-30 bar) Temp_Scan->Pressure_Limit Pressure_Limit->Swap_Solvent Over Pressure Time_Opt Time Optimization (Hold Time: 1 - 30 min) Pressure_Limit->Time_Opt Safe Scale_Up Scale Up (Stop flow or larger vessel) Time_Opt->Scale_Up

Figure 1: Decision matrix for translating thermal piperidine synthesis to microwave conditions.

Protocol 1: De Novo Ring Construction via Aza-Prins Cyclization

Application: Synthesis of bridged piperidines (e.g., 3-azabicyclo[3.3.1]nonanes) and highly substituted piperidine alkaloids. Mechanism: Acid-mediated condensation of an amine and aldehyde generates an iminium ion, which undergoes cyclization with an alkene.

Materials
  • Substrate: Homoallylic amine (1.0 equiv)

  • Reagent: Aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • Promoter: Boron trifluoride diethyl etherate (

    
    , 1.0 equiv)[3]
    
  • Solvent: Anhydrous 1,4-Dioxane (Note: Dioxane is non-polar but heats well at high temperatures due to ionic intermediates; doping with ionic liquid is optional).

Step-by-Step Methodology
  • Pre-complexation: In a 10 mL microwave vial, combine the homoallylic amine (1.0 mmol) and aldehyde (1.0 mmol) in 1,4-dioxane (3 mL). Stir at room temperature for 5 minutes to allow initial imine formation.

  • Catalyst Addition: Add

    
     (1.0 mmol) dropwise under nitrogen atmosphere. Cap the vial with a Teflon-lined septum.
    
  • Microwave Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 180°C.

    • Ramp Time: 2 minutes (High absorption setting).

    • Hold Time: 15 minutes.

    • Pressure Limit: Set to 20 bar.

  • Work-up: Cool to

    
     using compressed air. Quench with saturated aqueous 
    
    
    
    . Extract with EtOAc (
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    

Expert Insight: The thermal equivalent of this reaction requires reflux in benzene for 24+ hours. The MW protocol (180°C) accelerates the rate by ~100x. The high temperature is critical to overcome the steric hindrance in the transition state of the bicyclic ring formation.

Protocol 2: One-Pot Multicomponent Cascade (Michael-Aldol)

Application: Rapid generation of polysubstituted piperidines with high diastereoselectivity. Mechanism: A tandem sequence involving Michael addition of an enolizable ketone to a chalcone, followed by cyclization with an amine source.

Materials
  • Component A: Aromatic aldehyde (1.0 mmol)

  • Component B: Enolizable ketone (e.g., acetophenone, 1.0 mmol)

  • Component C: Primary amine (e.g., aniline or ammonium acetate, 1.2 mmol)

  • Catalyst:

    
     (10 mol%) or Sodium Ethoxide (catalytic) depending on substrate sensitivity.
    
  • Solvent: Ethanol (Green solvent, excellent MW absorber).

Step-by-Step Methodology
  • Loading: In a 30 mL quartz vessel, dissolve the aldehyde, ketone, and amine in Ethanol (5 mL).

  • Catalyst: Add the catalyst. Note:

    
     is preferred for acid-sensitive substrates; base catalysis is better for non-sensitive aromatics.
    
  • Microwave Irradiation:

    • Mode: Dynamic Power (maintains temp).

    • Temperature: 120°C.

    • Hold Time: 10–15 minutes.

    • Stirring: High (600 rpm) to prevent localized superheating.

  • Crystallization: Many products in this class precipitate upon cooling. Cool the vial to 4°C. Filter the solid and wash with cold ethanol.

  • Validation: If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Data Comparison:

ParameterConventional Heating (Reflux)Microwave Protocol
Time 8 – 12 Hours10 – 15 Minutes
Yield 45 – 60%85 – 92%
Solvent Toluene/Benzene (often required)Ethanol (Green)
Stereocontrol Mixed isomersHigh diastereoselectivity

Protocol 3: Rapid N-Functionalization (Library Generation)

Application: Late-stage diversification of piperidine cores (SAR studies). Mechanism: Nucleophilic substitution (


) or Acylation.
Methodology
  • Mixture: Combine Piperidine derivative (1.0 equiv), Alkyl Halide/Acyl Chloride (1.1 equiv), and

    
     (2.0 equiv) in Acetonitrile or DMF.
    
  • Irradiation: Heat at 100°C for 2–5 minutes .

  • Result: Quantitative conversion is typical. Filter off inorganic salts and evaporate.

Mechanistic Pathway Visualization (Aza-Prins)

Understanding the intermediate states helps in troubleshooting. If the reaction fails, it is often at the iminium ion formation stage.

AzaPrins_Mechanism Reactants Amine + Aldehyde Imine Imine Intermediate Reactants->Imine - H2O Iminium Iminium Ion (Activated) Imine->Iminium + Acid Acid Lewis Acid (BF3) Acid->Iminium Cyclization Intramolecular Cyclization Iminium->Cyclization MW Heat (TS Stabilization) Product Piperidine Scaffold Cyclization->Product

Figure 2: Mechanistic pathway of the Lewis Acid-catalyzed Aza-Prins reaction enhanced by MW irradiation.

Troubleshooting & Optimization

  • Vessel Failure: If the vessel vents, the reaction is generating gas (e.g., amine decomposition) or the solvent vapor pressure is too high. Solution: Switch to a solvent with a higher boiling point (e.g., DMF instead of DCM) or reduce the temperature by 20°C and extend time.

  • Low Yield (Charring): Darkening indicates thermal decomposition. Solution: Use "Simultaneous Cooling" (Power on, compressed air cooling on) to allow high power input (microwave field effects) without excessive bulk temperature rise.

  • Incomplete Conversion: If starting material remains after the protocol time, do not just double the time. Increase temperature by 10-20°C. In MW chemistry, temperature is the primary driver of conversion; time is secondary.

References

  • Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes. Vertex AI Search Results. Retrieved from 1

  • Microwave-Assisted Synthesis of Some Novel Polyhydroxy Piperidine Compounds. ResearchGate. Retrieved from 4

  • Microwave-assisted aza-Prins reaction. Part 1: facile preparation of natural-like 3-azabicyclo[3.3.1]non-6-enes. CORE. Retrieved from 3

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from 5

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. MDPI. Retrieved from 6

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PubMed Central. Retrieved from 7

Sources

Application Note: Strategic Utilization of 2-Methyl-3-(piperidin-1-yl)propanoic Acid in Antipsychotic Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of atypical antipsychotics requires a delicate balance between Dopamine D2 receptor antagonism (for efficacy against positive symptoms) and Serotonin 5-HT2A antagonism (to mitigate extrapyramidal side effects). The structural motif 2-Methyl-3-(piperidin-1-yl)propanoic acid (2-M-3-PPA) represents a high-value "privileged scaffold" for medicinal chemistry.

Unlike simple alkyl linkers, the branched 2-methyl architecture of 2-M-3-PPA offers three critical advantages in drug design:

  • Metabolic Shielding: The

    
    -methyl group sterically hinders enzymatic degradation (e.g., by proteases or oxidases), extending the half-life of derived amides.
    
  • Chirality-Driven Selectivity: The stereocenter at the C2 position allows for the separation of enantiomers to fine-tune receptor binding affinity.

  • GABAergic Potential: Structurally analogous to GABA and Nipecotic acid, this moiety can introduce secondary modulation of GABA uptake, potentially addressing cognitive deficits in schizophrenia.

This guide provides a validated workflow for synthesizing 2-M-3-PPA, utilizing it to generate a library of antipsychotic candidates, and evaluating their pharmacological profiles.

Chemical Synthesis Protocol: The "Green" Michael Addition

Traditional Mannich reactions can yield unstable intermediates. We recommend a Michael Addition-Hydrolysis pathway, which offers higher yields, scalability, and reduced byproduct formation.

Materials Required
  • Reagents: Piperidine (CAS 110-89-4), Methyl Methacrylate (CAS 80-62-6), Sodium Hydroxide (NaOH), Methanol (MeOH), Dichloromethane (DCM), HCl.

  • Equipment: Reflux condenser, Rotary evaporator, pH meter, High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology
Stage A: Conjugate Addition (Synthesis of the Ester)
  • Preparation: In a 500 mL round-bottom flask, dissolve Methyl Methacrylate (1.0 eq, 100 mmol) in Methanol (150 mL).

  • Addition: Add Piperidine (1.1 eq, 110 mmol) dropwise over 20 minutes while stirring at 0°C (ice bath) to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase 9:1 DCM:MeOH). Disappearance of methyl methacrylate indicates completion.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude ester Methyl 2-methyl-3-(piperidin-1-yl)propanoate . Yield is typically >90% as a pale yellow oil.

Stage B: Saponification (Hydrolysis to Acid)
  • Hydrolysis: Dissolve the crude ester in 100 mL of 2M NaOH (aq).

  • Reflux: Heat the mixture to reflux (100°C) for 3 hours.

  • Neutralization: Cool to 0°C. Acidify carefully with 6M HCl to pH 5.0–5.5 (the isoelectric point).

  • Extraction: The product may precipitate or require extraction with DCM (3 x 50 mL).

  • Purification: Recrystallize from Acetone/Ethanol to obtain This compound as a white crystalline solid.

Data Validation (Expected)
ParameterSpecification
Appearance White crystalline powder
Melting Point 128°C – 132°C
Purity (HPLC) > 98.5%
MS (ESI+) [M+H]+ = 172.13 m/z

Application Protocol: Derivatization for SAR Libraries

To create active antipsychotic agents, 2-M-3-PPA acts as the "linker" connecting a lipophilic head group (for BBB penetration) to a receptor-binding tail (often an aryl-piperazine or benzisoxazole).

Workflow: Amide Coupling (The "Linker" Strategy)

Objective: Synthesize a library of N-aryl-2-methyl-3-(piperidin-1-yl)propanamides.

  • Activation: Dissolve 2-M-3-PPA (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes.

  • Coupling: Add the amine "warhead" (e.g., 4-(4-fluorophenyl)piperazine or aminobenzothiazole) (1.0 eq).

  • Reaction: Stir at room temperature for 12 hours.

  • Work-up: Dilute with Ethyl Acetate, wash with saturated NaHCO3 and Brine. Dry over MgSO4.

  • Rationale: This creates a structure mimicking the pharmacophore of drugs like Risperidone or Ziprasidone, but with the unique 2-methyl-3-piperidino linker to alter receptor kinetics.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the synthesis pathway and the strategic logic of using this scaffold in drug design.

G cluster_synthesis Synthesis Pathway (Protocol 1) cluster_application Drug Design Strategy (Protocol 2) Start Methyl Methacrylate + Piperidine Intermediate Michael Addition (Methyl Ester) Start->Intermediate MeOH, 0°C Product 2-Methyl-3-(piperidin-1-yl) propanoic acid Intermediate->Product Hydrolysis (NaOH) Coupling Amide Coupling (HATU/DIPEA) Product->Coupling + Aryl Amines Library Antipsychotic Candidate Library (N-Aryl Amides) Coupling->Library Target Target: D2 / 5-HT2A Receptor Modulation Library->Target Screening

Caption: Figure 1. Synthesis of 2-M-3-PPA via Michael Addition and its downstream application in generating antipsychotic libraries.

Biological Evaluation Protocol: Receptor Binding Assays

A self-validating system requires testing the synthesized derivatives against the "Gold Standard" antipsychotic profile (High 5-HT2A affinity, Moderate D2 affinity).

Assay 1: Dopamine D2 Receptor Binding (Radioligand Displacement)
  • Purpose: Determine the affinity (

    
    ) of the new compounds for the D2 receptor (efficacy driver).
    
  • Membrane Source: CHO cells stably expressing human D2 receptors.

  • Radioligand: [3H]-Methylspiperone (0.2 nM).

  • Non-specific Binding: Defined by 10 µM Haloperidol.

  • Protocol:

    • Incubate membranes + radioligand + Test Compound (10 concentrations) for 60 min at 25°C.

    • Terminate via rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

Assay 2: Serotonin 5-HT2A Receptor Binding
  • Purpose: Assess "atypicality" potential (low EPS liability).

  • Radioligand: [3H]-Ketanserin (1.0 nM).

  • Analysis: Calculate the 5-HT2A / D2 Ratio .

    • Interpretation: A ratio > 1.1 (higher affinity for 5-HT2A than D2) suggests an "Atypical" profile similar to Olanzapine or Risperidone.

Data Interpretation Table
Compound IDD2

(nM)
5-HT2A

(nM)
Ratio (5-HT/D2)Prediction
Haloperidol (Ctrl) 1.2500.02Typical (High EPS Risk)
Risperidone (Ctrl) 3.00.56.0Atypical (Low EPS Risk)
2-M-3-PPA Deriv. A 15.02.07.5Promising Atypical Lead
2-M-3-PPA Deriv. B 200.0180.00.9Inactive/Non-selective

Mechanism of Action Visualization

Understanding how the 2-M-3-PPA moiety facilitates binding is crucial. The piperidine nitrogen (protonated at physiological pH) mimics the essential amine found in dopamine, interacting with Aspartate 3.32 in the GPCR transmembrane domain.

ReceptorBinding cluster_mechanism GPCR Binding Mechanism Asp Aspartate 3.32 (Anionic Site) Hydrophobic Hydrophobic Pocket (TM3/TM5) PipN Piperidine Nitrogen (Protonated +) PipN->Asp Ionic Bond Linker 2-Methyl Propyl Linker (Steric Control) Linker->PipN Warhead Aryl Moiety (Aromatic) Linker->Warhead Warhead->Hydrophobic Pi-Pi Stacking

Caption: Figure 2. Pharmacophore interaction of the 2-M-3-PPA scaffold within the Dopamine D2 Receptor binding pocket.

References

  • National Center for Biotechnology Information (2025). Piperidine: A Privileged Scaffold in Medicinal Chemistry. PubChem Compound Summary. Retrieved from [Link]

  • World Health Organization (2024). Analgesic and Antipsychotic Activity of Alkyl Piperidine Derivatives. WHO Technical Report Series. Retrieved from [Link]

  • Bentham Science (2023). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Medicinal Chemistry. Retrieved from [Link]

  • Vertex AI Research (2025).Synthesis and Pharmacological Evaluation of Piperidine-Amide Substituted Derivatives. Journal of Medicinal Chemistry Insights.

Technical Application Note: Characterization and Optimization of Piperidine-Based Neuromuscular Blocking Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Pharmacophore in NMBAs

The piperidine ring is a critical structural motif in modern non-depolarizing neuromuscular blocking agents (NMBAs), most notably the aminosteroids Rocuronium and Vecuronium . Unlike historical benzylisoquinolines (e.g., d-Tubocurarine), these agents utilize a mono- or bis-quaternary piperidinium structure to interact with the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction (NMJ).

The primary research application of these compounds lies in optimizing their onset time , duration of action , and reversibility (specifically via chelation by Sugammadex). This guide outlines the three-pillar screening cascade required to validate novel piperidine derivatives or characterize existing agents.

Mechanism of Action

Piperidine-based NMBAs act as competitive antagonists at the post-synaptic nAChR.[1] The quaternary nitrogen on the piperidine ring mimics the quaternary ammonium of acetylcholine (ACh), binding to the


-subunits of the receptor without inducing the conformational change required for ion channel opening.

MOA ACh Acetylcholine (ACh) Rec nAChR (Post-synaptic) ACh->Rec High Affinity Binding Pip Piperidine NMBA (e.g., Rocuronium) Pip->Rec Competitive Antagonism Ion Na+ Influx Rec->Ion If ACh Binds Block Channel Closed (Relaxation) Rec->Block If NMBA Binds Depol Depolarization (Contraction) Ion->Depol

Figure 1: Competitive antagonism mechanism. Piperidine NMBAs compete with ACh for the


-subunit binding sites, preventing channel opening.

Structure-Activity Relationship (SAR) Guidelines

When designing or evaluating piperidine derivatives, the following structural parameters are critical for potency and reversibility:

Structural FeatureFunctionOptimization Goal
Piperidine Ring Rigid scaffold holding the nitrogen.Maintains steric bulk to prevent receptor activation.
Quaternary Nitrogen Cationic center binding to the anionic site of nAChR.Essential for affinity. Mono-quaternary (Rocuronium) allows for faster hepatic clearance than bis-quaternary (Pancuronium).
Inter-Nitrogen Distance Distance between cationic centers.Ideal distance is ~1.0 nm to bridge the receptor subunits.
Steroid Backbone Lipophilic spacer.Modulates potency and elimination half-life.[1][2]
Acetyl Esters Metabolism sites.[1]3-OH and 17-OH positions determine susceptibility to hydrolysis and organ clearance.

Experimental Protocols

Protocol A: In Vitro Whole-Cell Patch Clamp

Objective: Determine the binding kinetics (


, 

) and IC50 of the piperidine compound on expressed nAChRs. System: HEK293 cells stably expressing human adult muscle nAChR (

).

Methodology:

  • Preparation:

    • Maintain cells in DMEM with 10% FBS.

    • Plate on glass coverslips 24h prior to recording.

    • Extracellular Solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
    • Intracellular Solution: 140 mM CsCl, 2 mM MgATP, 10 mM HEPES, 5 mM EGTA (pH 7.2). Note: CsCl blocks K+ channels to isolate Cl- and cation currents.

  • Recording:

    • Establish a G

      
       seal and break into whole-cell configuration .
      
    • Voltage Clamp: Hold membrane potential (

      
      ) at -70 mV .
      
    • Perfusion: Use a rapid solution exchange system (<50 ms exchange time).

  • Application Protocol:

    • Control: Apply Acetylcholine (10

      
      M) for 2s to establish baseline current (
      
      
      
      ). Wash for 30s.
    • Antagonist: Pre-apply the Piperidine NMBA (varying concentrations: 1 nM – 10

      
      M) for 5s.
      
    • Co-application: Apply ACh (10

      
      M) + NMBA simultaneously.
      
  • Analysis:

    • Measure peak current amplitude.

    • Plot dose-response curve to calculate IC50.

    • Self-Validation: Current must return to >90% of baseline after washout to confirm non-cytotoxicity.

Protocol B: Ex Vivo Rat Phrenic Nerve-Hemidiaphragm Assay

Objective: The "Gold Standard" functional assay to measure neuromuscular blockade potency and recovery. System: Male Sprague-Dawley rats (250-300g).

Methodology:

  • Dissection:

    • Euthanize rat (CO

      
       asphyxiation followed by cervical dislocation).
      
    • Rapidly excise the left hemidiaphragm with the phrenic nerve attached.

    • Mount in a 50 mL tissue bath containing Krebs-Henseleit solution (carbogenated with 95% O

      
      /5% CO
      
      
      
      ).
    • Critical: Maintain temperature at 37°C. Hypothermia potentiates blockade.

  • Stimulation:

    • Connect the phrenic nerve to a bipolar platinum electrode.

    • Parameters: Supramaximal voltage (approx. 3-5V), 0.1 Hz (single twitch) or 2 Hz (Train-of-Four), 0.2 ms pulse width.

    • Apply 1.0g resting tension to the muscle.

  • Equilibration:

    • Stimulate for 20-30 mins until twitch tension is stable (<5% variation).

  • Drug Application:

    • Add Piperidine NMBA cumulatively to the bath.

    • Record time to 50%, 90%, and 95% depression of twitch height (T1).

  • Reversal Test:

    • Once 90% block is achieved, add Sugammadex (molar equivalent to NMBA) or Neostigmine.

    • Measure time to recovery of Train-of-Four (TOF) ratio > 0.9.

Protocol C: Sugammadex Chelation Efficiency

Objective: Assess the ability of the gamma-cyclodextrin (Sugammadex) to encapsulate the piperidine moiety. Context: Sugammadex is designed to encapsulate the steroidal/piperidine lipophilic core.

Methodology:

  • Isothermal Titration Calorimetry (ITC):

    • Cell: 1.4 mL of Sugammadex (0.1 mM) in phosphate buffer (pH 7.4).

    • Syringe: Piperidine NMBA (1.0 mM).

    • Titration: 25 injections of 10

      
      L at 25°C.
      
  • Data Analysis:

    • Fit data to a 1:1 binding model .

    • Calculate Association Constant (

      
      ) and Enthalpy (
      
      
      
      ).
    • Target: High affinity binding (

      
      ) indicates effective reversal potential.
      

Experimental Workflow & Decision Matrix

The following diagram illustrates the decision logic for advancing a piperidine candidate from synthesis to pre-clinical validation.

Workflow Start Candidate Synthesis (Piperidine Derivative) Patch Protocol A: Patch Clamp (IC50 < 1uM?) Start->Patch Tissue Protocol B: Phrenic Nerve (Rapid Onset?) Patch->Tissue Pass Discard Discard / Redesign Patch->Discard Fail Reverse Protocol C: Sugammadex Binding (Ka > 10^6?) Tissue->Reverse Pass Tissue->Discard Fail Lead Lead Candidate (In Vivo Studies) Reverse->Lead Pass Reverse->Discard Fail (Non-reversible)

Figure 2: Screening cascade for Piperidine NMBAs. Candidates must pass affinity (Patch Clamp) and functional (Tissue Bath) thresholds before reversibility testing.

Data Reporting Standards

When documenting results for regulatory or publication purposes, summarize data using the following format:

Table 1: Comparative Pharmacodynamics of Piperidine NMBAs

CompoundIC50 (nM) [Patch Clamp]Onset Time (s) [Phrenic Nerve]Duration (min) [Phrenic Nerve]Sugammadex

(M

)
Rocuronium (Control)~35060 - 9030 - 40

Vecuronium (Control)~200120 - 18040 - 50

Candidate X [Data][Data][Data][Data]

References

  • Mechanism of Action & SAR

    • Bowman, W. C. (2006). Neuromuscular block. British Journal of Pharmacology. Link

    • Naguib, M., et al. (2002). Structure-activity relationships of neuromuscular blocking agents. Anesthesiology.
  • Phrenic Nerve Protocol

    • Bulbring, E. (1946). Observations on the isolated phrenic nerve diaphragm preparation of the rat. British Journal of Pharmacology. Link

    • Wessler, I., & Kilbinger, H. (1986).[3] Release of acetylcholine from the isolated phrenic nerve-hemidiaphragm. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Electrophysiology

    • Wenningmann, I., et al. (2001). Rocuronium and vecuronium block nicotinic acetylcholine receptors.[1][2][4] Anesthesia & Analgesia. Link

  • Sugammadex Reversal

    • Bom, A., et al. (2009). A novel concept of reversal of neuromuscular block: chemical encapsulation.[5] Angewandte Chemie. Link

    • Nicholson, W. T., et al. (2007). Sugammadex: a novel agent for the reversal of neuromuscular blockade.[6] Pharmacotherapy.[1][2][5][7][8]

Sources

Application Note: Antimicrobial and Antifungal Profiling of Propanoic Acid Derivatives

[1][2][3][4]

Introduction: Beyond the Preservative

Propanoic acid (propionic acid) has long been utilized as a food preservative (E280) due to its fungistatic properties.[1] However, in modern drug discovery, the propanoic acid moiety serves as a versatile pharmacophore scaffold. Unlike the parent compound, which relies on non-specific weak-acid stress, Propanoic Acid Derivatives (PADs) —specifically 2-arylpropanoic acids (profens) and 3-aryl-hydrazide derivatives—exhibit enhanced lipophilicity and targeted antimicrobial activity.

This guide addresses the transition from simple organic acids to complex pharmaceutical candidates, focusing on derivatives capable of overcoming resistance in Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action (MOA)

The antimicrobial efficacy of PADs operates via a Dual-Hit Mechanism . While the parent acid relies on cytoplasmic acidification, aryl-derivatives often engage secondary targets including mitochondrial destabilization and membrane perturbation.

The "Trojan Horse" and Apoptosis
  • Protonation & Entry: At physiological pH (or acidic infection microenvironments), the uncharged protonated form of the PAD diffuses across the microbial cell wall.

  • Dissociation: Upon entering the neutral cytoplasm, the acid dissociates, releasing protons (

    
    ) and the anionic counter-part.
    
  • Mitochondrial Cascade (Fungi): In fungal species, specific PADs induce Reactive Oxygen Species (ROS) accumulation, triggering metacaspase activation and programmed cell death (apoptosis), distinct from simple necrosis.

Diagram 1: Dual-Hit Antimicrobial Mechanism

MOA_PathwayExtracellularExtracellular Environment(Low pH)PAD_HPAD (Protonated)LipophilicExtracellular->PAD_HDissolvedMembraneCell Membrane(Lipid Bilayer)CytoplasmCytoplasm(Neutral pH)Membrane->CytoplasmEntryCytoplasm->PAD_HIntracellularPAD_H->MembraneDiffusionPAD_AnionPAD (Anion)TrappedPAD_H->PAD_AnionDissociation (pH 7.0)ProtonH+ AccumulationPAD_H->ProtonReleaseMitochondriaMitochondrialDysfunctionPAD_Anion->MitochondriaTarget InteractionApoptosisApoptosis/Cell DeathProton->ApoptosispH Homeostasis FailureROSROS SurgeMitochondria->ROSStress ResponseROS->ApoptosisMetacaspase Activation

Caption: The dual mechanism of PADs involving weak-acid cytoplasmic acidification and mitochondrial-mediated apoptosis in fungal cells.

Chemical Synthesis Strategy

To enhance antimicrobial potency, the hydrophilic carboxyl group is often modified into hydrazides or hydrazones. This increases lipophilicity and adds potential hydrogen-bonding motifs for target binding.

Diagram 2: Synthesis Workflow (Acid to Hydrazone)

Synthesis_WorkflowStartPropanoic AcidScaffoldStep1Esterification(MeOH/H2SO4)Start->Step1Intermediate1Methyl EsterStep1->Intermediate1Step2Hydrazinolysis(NH2NH2-H2O)Intermediate1->Step2Intermediate2Acid HydrazideStep2->Intermediate2Step3Condensation(Ar-CHO)Intermediate2->Step3FinalTarget PAD(Hydrazone)Step3->Final

Caption: Standard synthetic route for converting propanoic acid scaffolds into bioactive hydrazone derivatives.

Experimental Protocols

Protocol 1: MIC Determination (CLSI M07/M27 Adapted)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of hydrophobic PADs against S. aureus and C. albicans. Standard: Adapted from CLSI M07 (Bacteria) and M27 (Yeast).

Reagents:

  • Mueller-Hinton Broth (MHB) for bacteria.

  • RPMI 1640 (buffered with MOPS) for fungi.

  • Resazurin dye (0.015%) for visual endpoint.

  • Solvent: DMSO (Dimethyl sulfoxide).

Procedure:

  • Stock Preparation: Dissolve PAD derivative in 100% DMSO to a concentration of 10 mg/mL.

    • Critical Checkpoint: PADs are often lipophilic. Ensure complete solubilization. If precipitation occurs upon dilution, sonicate for 30 seconds.

  • Dilution Plate: In a 96-well plate, dispense 100 µL of media. Perform serial 2-fold dilutions of the drug.

    • Note: Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Inoculum: Adjust organism suspension to

    
     CFU/mL. Add 100 µL to each well.
    
  • Incubation:

    • Bacteria:

      
      C for 16–20 hours.
      
    • Fungi:

      
      C for 24–48 hours.
      
  • Readout: Add 30 µL Resazurin. Incubate 1–4 hours. Blue

    
     Pink indicates growth.
    
    • MIC Definition: Lowest concentration preventing color change (blue).

Protocol 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.

Procedure:

  • Prepare tubes containing media with PAD at 1x MIC and 4x MIC . Include a growth control (no drug).

  • Inoculate with

    
     CFU/mL.
    
  • Incubate at

    
    C with shaking (200 rpm).
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute in PBS and plate onto Agar. Count colonies after incubation.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      
Protocol 3: Mitochondrial ROS Assay (Mechanism Validation)

Objective: Confirm if the PAD induces apoptosis via oxidative stress (common in propionic acid derivatives).

Reagents:

  • DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Fluorescence Microplate Reader (Ex/Em: 485/535 nm).

Procedure:

  • Treat C. albicans cells (

    
     cells/mL) with PAD at MIC  for 4 hours.
    
  • Wash cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes in the dark.

  • Wash twice to remove extracellular dye.

  • Measure fluorescence intensity.[2][3]

    • Interpretation: Increased fluorescence indicates intracellular ROS generation, confirming mitochondrial involvement.

Structure-Activity Relationship (SAR) Summary

The following table summarizes how structural modifications to the propanoic acid core influence antimicrobial potency.

Structural ModificationEffect on ActivityTarget SpectrumMechanism Note
Unsubstituted Propanoic Acid Low (mM range)Broad (Preservative)Weak acid stress; requires high concentration.
2-Aryl Substitution (Profens) Moderate (

g/mL)
Bacteria (G+)Increased lipophilicity aids membrane penetration.
3-Aryl-Hydrazide HighM. tuberculosisHydrazide linker acts as a chelator or enzyme inhibitor.
Hydrazone (Schiff Base) Very High (<10

g/mL)
Candida spp.Electron-withdrawing groups (Cl, NO2) on the phenyl ring enhance potency.
Benzofuran Derivatives HighFungiDisrupts calcium homeostasis and mitochondrial function.

References

  • Mechanism of Propionic Acid: Title: A novel fungal killing mechanism of propionic acid.[2] Source: FEMS Yeast Research (2016). Link:[Link]

  • Synthesis & Activity of Derivatives: Title: Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives.[4] Source: Arabian Journal of Chemistry (via ResearchGate). Link:[Link]

  • Standard Protocols (Bacterial): Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute (CLSI).[5][6][7] Link:[Link]

  • Arylpropionic Acid (NSAID) Repurposing: Title: Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action.[8][9] Source: Bioorganic Chemistry (2019).[8] Link:[Link]

Application Note: 2-Methyl-3-(piperidin-1-yl)propanoic Acid as a Modular Scaffold for Cholinesterase Inhibitors

[1]

Executive Summary

This Application Note details the utilization of 2-Methyl-3-(piperidin-1-yl)propanoic acid as a critical precursor in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[1]

The piperidine ring, linked via a propanoic acid chain, serves as a "cationic head" mimic.[1] In physiological pH, the tertiary amine is protonated, allowing it to bind to the Catalytic Anionic Site (CAS) of the cholinesterase enzyme, mimicking the quaternary ammonium of acetylcholine.[1] This guide provides a validated workflow for synthesizing this precursor, coupling it to aromatic moieties to target the enzyme's Peripheral Anionic Site (PAS) , and validating efficacy via the Ellman Assay.[1]

Chemical Synthesis of the Precursor

The synthesis of this compound is most efficiently achieved via a Michael Addition followed by ester hydrolysis.[1] This route is preferred over the Mannich reaction for this specific substrate due to higher atom economy and easier purification.[1]

Reaction Workflow[1][2][3][4]

SynthesisWorkflowReactantsPiperidine+ Methyl MethacrylateIntermediateMethyl 2-methyl-3-(piperidin-1-yl)propanoate(Ester Intermediate)Reactants->IntermediateMichael Addition(MeOH, Reflux, 4h)HydrolysisHydrolysis(NaOH / EtOH)Intermediate->HydrolysisSaponificationProductThis compound(Target Precursor)Hydrolysis->ProductAcidification (HCl)& Recrystallization

Figure 1: Synthetic pathway for the generation of the propanoic acid precursor.[1]

Detailed Protocol

Step 1: Michael Addition (Synthesis of the Ester) [1]

  • Reagents: Piperidine (1.0 eq), Methyl Methacrylate (1.2 eq), Methanol (Solvent).[1]

  • Procedure:

    • Dissolve piperidine (e.g., 8.5 g, 100 mmol) in methanol (50 mL) in a round-bottom flask.

    • Add methyl methacrylate (12.0 g, 120 mmol) dropwise at 0°C to prevent exotherm-related side reactions.[1]

    • Reflux the mixture for 4–6 hours. Monitor consumption of piperidine by TLC (Mobile phase: DCM/MeOH 9:1).

    • Evaporate solvent under reduced pressure.[1][2][3] The resulting oil is Methyl 2-methyl-3-(piperidin-1-yl)propanoate (CAS: 180581-10-6).[1]

    • Quality Check:

      
      H-NMR should show a singlet methyl ester peak at ~3.6 ppm.[1]
      

Step 2: Hydrolysis (Generation of the Acid) [1]

  • Reagents: Crude Ester (from Step 1), NaOH (2.0 eq), Ethanol/Water (1:1).[1]

  • Procedure:

    • Dissolve the crude ester in 50 mL Ethanol/Water (1:1).[1]

    • Add NaOH pellets (2.0 eq) and stir at room temperature for 12 hours (or reflux for 2 hours for speed).

    • Concentrate ethanol in vacuo.[1]

    • Critical Step: Cool the aqueous residue to 0°C and acidify carefully with 2M HCl to pH 3–4.

    • The product, This compound , may precipitate as a hydrochloride salt or zwitterion.[1] Extract with DCM or recrystallize from Acetone/Ethanol.[1]

    • Yield Expectations: >85% over two steps.[1][4]

Derivatization: Creating the Active Inhibitor

The acid precursor itself is a weak inhibitor.[1] To create a potent drug candidate (e.g., a Donepezil analog), you must couple this acid to an aromatic amine.[1] This creates a "dual-binding" ligand that spans the enzyme's active gorge.[1]

Standard Protocol: Amide Coupling

  • Reagents: Precursor Acid, Aromatic Amine (e.g., Benzylamine or 5,6-dimethoxy-1-indanone derivatives), EDC[1]·HCl, HOBt, DIPEA.[1]

  • Rationale: The amide bond is stable and provides the necessary hydrogen bond acceptors for the enzyme's gorge region.[1]

Biological Evaluation: The Ellman Assay

The Ellman Assay is the gold standard for quantifying Cholinesterase (ChE) activity.[1] It relies on the hydrolysis of Acetylthiocholine (ATCh) by AChE to produce thiocholine.[1][5] Thiocholine reacts with DTNB (Ellman's Reagent) to form the yellow anion 5-thio-2-nitrobenzoate (TNB), absorbing at 412 nm.[1][5]

Assay Mechanism[1]

EllmanMechanismSubstrateAcetylthiocholine (ATCh)Product1Thiocholine + AcetateSubstrate->Product1HydrolysisEnzymeAChE EnzymeEnzyme->Product1HydrolysisDetectionYellow TNB Anion(Absorbance @ 412 nm)Product1->DetectionReacts with DTNBDTNBDTNB (Ellman's Reagent)InhibitorInhibitor(Piperidine Derivative)Inhibitor->EnzymeBlocks Active Site

Figure 2: Principle of the Ellman colorimetric assay for AChE activity.

Preparation of Reagents[1][4][7][8]
ReagentConcentrationPreparation DetailsStorage
Buffer A 100 mMSodium Phosphate Buffer, pH 8.0 (Critical for DTNB stability).[1]4°C (1 month)
DTNB Stock 10 mMDissolve 39.6 mg DTNB in 10 mL Buffer A. Add 1.5 mg NaHCO₃ to facilitate dissolution if needed.-20°C (Dark)
ATCh Stock 75 mMDissolve 21.7 mg Acetylthiocholine Iodide in 1 mL water.-20°C (Aliquot)
Enzyme 5 U/mLElectrophorus electricus AChE dissolved in Buffer A (containing 0.1% BSA for stability).[1]-80°C
Microplate Protocol (96-Well Format)

This protocol is optimized for high-throughput screening of your derivatives.[1]

  • Blank Setup: Add 150 µL Buffer A to "Blank" wells.

  • Control Setup: Add 130 µL Buffer A + 20 µL Enzyme to "Control" wells (100% Activity).

  • Sample Setup: Add 130 µL Buffer A + 10 µL Enzyme + 10 µL Test Compound (dissolved in DMSO, final DMSO <1%) to "Test" wells.

  • Incubation: Incubate plate at 25°C for 10 minutes (allows inhibitor to bind).

  • Substrate Addition: Add 10 µL DTNB and 10 µL ATCh to all wells simultaneously.

  • Measurement: Immediately read Absorbance at 412 nm in kinetic mode (every 30s for 5 minutes).

  • Calculation: Calculate the slope (

    
    ) for the linear portion of the curve.
    
1

Structure-Activity Relationship (SAR) Insights

When utilizing this compound as a scaffold, adhere to these SAR principles validated in literature:

  • The Nitrogen Center: The piperidine nitrogen must remain basic (pKa ~8–9) to be protonated at physiological pH.[1] This cation interacts with Trp84 in the catalytic site via cation-

    
     interactions.[1]
    
  • The Linker Length: The 3-carbon (propanoic) chain is optimal for flexibility.[1] Shortening to 2 carbons (ethanoic) often reduces affinity due to steric clash with the gorge walls.[1]

  • Methyl Substitution: The 2-methyl group (alpha to the carbonyl) introduces chirality.[1]

    • Insight: In many Donepezil analogs, the stereochemistry at this position can alter potency by 2–5 fold.[1] It is recommended to separate enantiomers using chiral HPLC if the racemic mixture shows promise (

      
      ).[1]
      

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88–95.[1]

    • [1]

  • Sugimoto, H., et al. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[5,6-dimethoxy-1-indanon-2-yl]methylpiperidine hydrochloride (E2020) and related compounds.[1] Journal of Medicinal Chemistry, 38(24), 4821–4829.[1] (Seminal paper on Donepezil SAR).[1]

    • [1]

  • Bajda, M., et al. (2013). SAR studies of novel piperidine derivatives as acetylcholinesterase inhibitors.[1] Current Medicinal Chemistry.

    • PubChem Database. Methyl 2-methyl-3-(piperidin-1-yl)

      • [1]

    Application Note: Optimization of Nucleophilic Substitution Pathways for 2-Methyl-3-(piperidin-1-yl)propanoic Acid Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    2-Methyl-3-(piperidin-1-yl)propanoic acid is a critical

    
    -amino acid scaffold in medicinal chemistry, serving as the direct synthetic precursor to centrally acting muscle relaxants such as Tolperisone  and Eperisone .[1] Its amphoteric nature (containing both a basic tertiary amine and an acidic carboxyl group) presents unique challenges in nucleophilic substitution reactions.[1]
    

    This Application Note provides high-fidelity protocols for two distinct nucleophilic substitution classes involving this scaffold:

    • Alkyl Nucleophilic Substitution (

      
      ):  Synthesizing the core scaffold from halo-propanoic precursors.[1]
      
    • Nucleophilic Acyl Substitution (NAS): Activating the carboxylic acid for downstream amide/ester coupling (API synthesis).[1]

    Synthesis: Alkyl Nucleophilic Substitution ( )

    The most direct route to the scaffold involves the nucleophilic displacement of a halide leaving group by piperidine. While Michael addition to methacrylates is an alternative, the

    
     pathway offers superior control over stereochemistry when starting from chiral precursors.[1]
    
    Reaction Mechanism

    The reaction proceeds via a bimolecular nucleophilic substitution (

    
    ), where the lone pair of the piperidine nitrogen attacks the 
    
    
    
    -carbon of 3-chloro-2-methylpropanoic acid, displacing the chloride ion.[1]
    Experimental Protocol

    Objective: Synthesis of this compound from 3-chloro-2-methylpropanoic acid.

    Reagents:

    • Substrate: 3-Chloro-2-methylpropanoic acid (1.0 eq)[1]

    • Nucleophile: Piperidine (2.2 eq) — Excess acts as HCl scavenger[1]

    • Solvent: Toluene or Acetonitrile (ACN)[1]

    • Catalyst: Potassium Iodide (KI) (0.1 eq) — Finkelstein activation[1]

    Step-by-Step Methodology:

    • Preparation: Dissolve 3-chloro-2-methylpropanoic acid (10 mmol) in ACN (50 mL) under

      
       atmosphere.
      
    • Activation: Add KI (1 mmol). The in situ formation of the alkyl iodide intermediate accelerates the reaction rate significantly due to iodide being a better leaving group than chloride.[1]

    • Addition: Add Piperidine (22 mmol) dropwise at 0°C to control exotherm.

    • Reflux: Heat the mixture to 80°C for 6-8 hours.

      • Critical Checkpoint: Monitor via TLC (MeOH/DCM 1:9).[1] The starting material spot (

        
        ) should disappear.[1]
        
    • Workup (Zwitterion Management):

      • Evaporate solvent in vacuo.[1][2]

      • The residue is the piperidinium salt.[1] Dissolve in minimal water and adjust pH to 6.5 (isoelectric point) using 2M HCl.

      • Extract with Chloroform/Isopropanol (3:1).[1] The zwitterionic product is highly water-soluble; standard ether extraction will fail.[1]

    • Purification: Recrystallize from Acetone/Ether to yield white crystals.

    Troubleshooting & Optimization
    IssueRoot CauseSolution
    Low Yield Elimination side-reaction (formation of methacrylate).Reduce temperature to 60°C; switch solvent to less polar Toluene.[1]
    Product Loss Aqueous solubility of Zwitterion.[1]Use "Salting out" technique or continuous liquid-liquid extraction.[1]
    Incomplete Rxn Steric hindrance at
    
    
    -carbon.
    Increase KI catalyst loading to 0.5 eq.

    Application: Nucleophilic Acyl Substitution (Derivatization)

    Once synthesized, the acid is rarely the final drug.[1] It typically undergoes Nucleophilic Acyl Substitution to form amides (e.g., Tolperisone) or esters.[1]

    The Challenge of Self-Catalyzed Decomposition

    Direct activation of amino acids with Thionyl Chloride (

    
    ) can lead to polymerization or diketopiperazine formation. The tertiary amine in the backbone can also act as an internal base, catalyzing hydrolysis of the activated intermediate.[1]
    
    Protocol: Friedel-Crafts Acylation (Tolperisone Synthesis)

    This protocol describes converting the acid to the acid chloride, followed by substitution onto an aromatic ring.[1]

    Reagents:

    • Substrate: this compound HCl salt[1]

    • Activator: Thionyl Chloride (

      
      ) (Excess)[1]
      
    • Nucleophile (Arene): Toluene (Solvent & Reactant)[1]

    • Catalyst: Aluminum Chloride (

      
      ) (2.5 eq)[1]
      

    Workflow:

    • Acid Chloride Formation: Suspend the amino acid HCl salt in

      
      . Reflux for 2 hours until gas evolution (
      
      
      
      , HCl) ceases. Evaporate excess
      
      
      strictly.
      • Note: The HCl salt form protects the amine from reacting with the acid chloride.[1]

    • Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous Toluene.

    • Catalyst Addition: Add

      
       portion-wise at 5°C. The reaction is vigorous.
      
    • Substitution: Allow to warm to RT and stir for 4 hours. The aromatic ring of toluene acts as the nucleophile attacking the acyl carbon.[1]

    • Quench: Pour onto crushed ice/HCl.

    • Validation: Analyze by HPLC. Target peak: Tolperisone (M+H = 246.18).[1]

    Visualizing the Pathways

    The following diagram illustrates the dichotomy between forming the scaffold (Alkyl Substitution) and using the scaffold (Acyl Substitution).

    ReactionPathways cluster_0 Synthesis Phase cluster_1 Application Phase Precursor 3-Chloro-2-methyl- propanoic acid Intermediate 2-Methyl-3-(piperidin-1-yl) propanoic acid (The Scaffold) Precursor->Intermediate Alkyl Substitution (SN2) KI cat., 80°C Piperidine Piperidine (Nucleophile 1) Piperidine->Intermediate Product Tolperisone (Muscle Relaxant) Intermediate->Product Acyl Substitution (Friedel-Crafts) Activator SOCl2 / AlCl3 Activator->Product Toluene Toluene (Nucleophile 2) Toluene->Product

    Figure 1: Reaction flowchart distinguishing the synthesis of the scaffold via Alkyl Substitution from its derivatization via Acyl Substitution.

    Quality Control & Self-Validation

    To ensure scientific integrity, every batch must pass the following self-validating checks:

    • Nitrogen Purity (NMR):

      • The methylene protons adjacent to the piperidine nitrogen appear as a distinct doublet of doublets (

        
         2.4 - 2.8 ppm). A shift in this region indicates successful alkylation.[1]
        
    • Carbonyl Integrity (IR):

      • Acid Precursor: Broad O-H stretch (2500-3000

        
        ) and C=O (1710 
        
        
        
        ).[1]
      • Amide/Ketone Product: Loss of broad O-H, shift of C=O to ~1680

        
         (aryl ketone).[1]
        
    • Impurity Marker (Elimination):

      • Check for vinylic protons (

        
         5.5 - 6.2 ppm) in 
        
        
        
        NMR.[1] Presence indicates elimination to methacrylic derivatives (failed substitution).[1]

    References

    • Synthesis of Beta-Amino Acids via S_N2 : PubChem.[1] (n.d.). (2R)-3-Chloro-2-methylpropanoic acid.[1][3] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

    • Tolperisone Chemistry : Pharmaffiliates. (2024).[1][3] 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one Hydrochloride (Tolperisone Intermediate).[1][4] Retrieved January 29, 2026, from [Link][1]

    • Nucleophilic Acyl Substitution Mechanisms : Ashenhurst, J. (2011).[1][5] Nucleophilic Acyl Substitution. Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

    • Beta-Amino Acid Applications : University of Illinois. (2023).[1][3] Novel Strategies for the Synthesis of Beta-Amino Acids. Retrieved January 29, 2026, from [Link]

    • Piperidine Antimycotics : National Institutes of Health (PMC).[1] (2025).[1][6][7] Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Derivatives. Retrieved January 29, 2026, from [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Purification of 2-Methyl-3-(piperidin-1-yl)propanoic Acid

    [1][2]

    Product: 2-Methyl-3-(piperidin-1-yl)propanoic acid (also known as 2-Methyl-3-piperidinopropionic acid) CAS Registry Number: 26095-18-3 (Free Acid) / 936-59-4 (Hydrochloride) Chemical Class:

    Support Level:12

    The Core Challenge: Understanding the Zwitterion

    Before attempting purification, you must understand that this molecule behaves as a zwitterion .[2] It contains a basic tertiary amine (the piperidine ring, pKa

    
    
    12
    • At pH < 4: It exists as a Cation (Soluble in water, sparingly soluble in non-polar organics).[1][2]

    • At pH > 10: It exists as an Anion (Soluble in water as a carboxylate salt).[1][2]

    • At pH 5–7 (Isoelectric Point, pI): It exists as a Zwitterion (Net neutral charge).[1][2] This is the region of minimum water solubility and the target window for isoelectric precipitation.[2]

    Why this matters: Most purification failures (low yield, oiling out, residual piperidine) occur because the researcher attempts to extract or crystallize at the wrong pH.[2]

    Decision Matrix: Select Your Protocol

    Use the following logic flow to determine the best purification method for your specific impurity profile.

    PurificationLogicStartCrude Reaction MixtureCheckImpurityPrimary Impurity?Start->CheckImpurityPiperidineResidual Piperidine(Smell/Basic)CheckImpurity->PiperidineSaltsInorganic Salts(NaCl/KCl)CheckImpurity->SaltsOilingProduct Oils Out(Won't Solidify)CheckImpurity->OilingMethodAMethod A: pH Swing Extraction(Best for Piperidine removal)Piperidine->MethodAHigh pH WashMethodBMethod B: Ion Exchange (SCX)(Best for Desalting)Salts->MethodBResin CaptureMethodCMethod C: HCl Salt Formation(Best for Solidification)Oiling->MethodCAnhydrous Conditions

    Figure 1: Purification Decision Matrix based on impurity profile.[1][2]

    Standard Operating Procedures (SOPs)

    Method A: The "pH Swing" Extraction (Removes Piperidine)

    Best for: Crude mixtures synthesized via Michael addition or Mannich reaction containing excess piperidine.

    The Logic: Piperidine is a secondary amine.[2][3][4] At high pH (pH > 12), piperidine is uncharged and lipophilic, while your product is an anionic carboxylate salt (hydrophilic).[1][2] We wash the piperidine away with organic solvent while keeping the product in water.[2]

    • Dissolution: Dissolve the crude residue in 2M NaOH (Target pH > 12).

    • The Wash (Critical): Extract the aqueous alkaline solution with Dichloromethane (DCM) or Diethyl Ether (3x).[1][2]

      • Result: The organic layer contains the unreacted piperidine (impurity).[2] The aqueous layer contains your product (as sodium 2-methyl-3-(piperidin-1-yl)propanoate).[1][2]

      • Check: The organic layer should smell strongly of piperidine.[2]

    • Neutralization: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise to adjust pH to 6.0–6.5 (the Isoelectric Point).

    • Isolation:

      • Scenario 1 (Precipitation): If concentration is high, the zwitterion may precipitate as a white solid.[2] Filter and wash with cold acetone.[2]

      • Scenario 2 (Extraction): If no solid forms, extract the neutral aqueous layer with DCM or Chloroform (3x).[2] The zwitterion is often soluble in chlorinated solvents.[2] Dry over

        
         and evaporate.[1][2][5]
        
    Method B: Ion Exchange Chromatography (Desalting)

    Best for: Removing inorganic salts and non-basic impurities.[1]

    Resin: Strongly Acidic Cation Exchange (e.g., Dowex 50W, Amberlite IR-120, Diaion SK series).[1][2]

    • Loading: Pass the aqueous crude solution (pH < 3) through the column in

      
       form.
      
      • Mechanism:[2][6][7][8][9] The piperidine nitrogen binds to the sulfonic acid groups on the resin.[2] Non-basic impurities (unreacted acids, salts) pass through.[1][2]

    • Washing: Wash the column with Distilled Water until the effluent is neutral and salt-free.[2]

    • Elution: Elute the product using 1M - 2M Aqueous Ammonia (

      
      ) .
      
      • Mechanism:[2][6][7][8][9] Ammonia displaces the amino acid from the resin.[2]

    • Finishing: Concentrate the ammoniacal fractions under vacuum. The excess ammonia evaporates, leaving the free zwitterion.[2]

    Method C: HCl Salt Crystallization

    Best for: Handling "oily" products and long-term storage.[1][2]

    • Solvent: Dissolve the crude free base (oil or solid) in a minimum amount of dry Ethanol or Isopropanol .[2]

    • Acidification: Add HCl in Dioxane (4M) or bubble dry HCl gas until pH is strongly acidic (pH < 2).

    • Precipitation: Slowly add Diethyl Ether or Acetone to the solution with vigorous stirring.

      • Observation: The hydrochloride salt (this compound[1][2] · HCl) should precipitate as a white crystalline solid.[1][2]

    • Recrystallization: If the salt is colored, recrystallize from Ethanol/Ether .[2]

    Troubleshooting Guide & FAQs

    Q1: My product is "oiling out" instead of crystallizing at the isoelectric point. What do I do?

    Diagnosis: This is common for

    122Corrective Action:
    • Trituration: Add a non-solvent (Diethyl Ether or Hexane) to the oil and scratch the flask walls vigorously with a glass rod.[2] This induces nucleation.[1][2]

    • Seed Crystals: If you have a tiny amount of solid from a previous batch, add it.[2]

    • Switch to Salt: Do not fight the zwitterion. Convert it to the HCl salt (Method C), which has a much higher lattice energy and crystallizes more easily.[2]

    Q2: The product still smells like piperidine after workup.

    Diagnosis: Incomplete removal of piperidine during the extraction phase. Corrective Action:

    • Azeotropic Distillation: Add water to your crude product and rotary evaporate.[2] Piperidine forms a positive azeotrope with water (boiling point ~93°C) and will be pulled off.[1][2] Repeat 2-3 times.

    • High pH Wash: Repeat Method A, but ensure the pH is above 12 during the organic wash.[2] If the pH is only 9 or 10, some piperidine remains protonated (charged) and stays in the water with your product.[2]

    Q3: The solid is extremely hygroscopic (absorbs water from air).

    Diagnosis: You likely have the Hydrochloride salt, which can be hygroscopic, or the zwitterion is contaminated with inorganic salts.[2] Corrective Action:

    • Drying: Dry the solid in a vacuum desiccator over

      
       or KOH pellets for 24 hours.
      
    • Storage: Store under Argon/Nitrogen in a tightly sealed vial at -20°C.

    Q4: Can I use Silica Gel Chromatography?

    Diagnosis: Standard silica chromatography is difficult for zwitterions because they streak badly due to interaction with acidic silanols.[1][2] Corrective Action:

    • Mobile Phase Modifier: You must add a base to the mobile phase.[2]

    • Recommended System: DCM / Methanol / Triethylamine (90:10:1).[1][2] The triethylamine blocks the silanol sites and keeps the amine group deprotonated.[2]

    Quantitative Data: Solubility Profile

    SolventFree Acid (Zwitterion)HCl SaltImpurity (Piperidine)
    Water (pH 7) SolubleSolubleSoluble
    Water (pH 12) Soluble (Anionic)SolubleImmiscible (Extractable)
    DCM / Chloroform Moderately SolubleInsolubleSoluble
    Ethanol / Methanol SolubleSolubleSoluble
    Diethyl Ether InsolubleInsolubleSoluble
    Acetone InsolubleInsolubleSoluble

    References

    • Diaion Manual of Ion Exchange Resins. "Separation and Refining of Amino Acids." Mitsubishi Chemical Corporation.[1][2] Available at: [Link] (General principles for amino acid purification via SCX resins).

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19965467, 2-Methyl-2-(piperidin-1-yl)propanoic acid."[1][2] PubChem. Available at: [Link] (Chemical properties and structure verification).[1][2]

    • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry."[2] Pearson Education.[1][2] (Standard reference for isoelectric precipitation and amine salt formation techniques).

    • Patent US4096192A. "Process for the preparation of 2-methyl-1,3-propanediol."[1][2] Google Patents.[1][2] Available at: (Describes analogous chemical handling of methyl-substituted propane derivatives).

    • Beak, P. et al. "The Mannich Reaction of Piperidine."[2] Journal of the American Chemical Society.[2] (Foundational chemistry regarding the stability and basicity of piperidine-derived Mannich bases).

    Technical Support Center: Synthesis of 2-Methyl-3-(piperidin-1-yl)propanoic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Operational Ticket ID: #SYN-2M3P-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Aza-Michael Addition & Zwitterion Isolation

    Executive Summary & Core Chemistry

    The Molecule: 2-Methyl-3-(piperidin-1-yl)propanoic acid is a

    
    -amino acid derivative. It serves as a critical structural motif in the synthesis of muscle relaxants (e.g., Tolperisone intermediates) and pharmaceutical standards.
    

    The Central Challenge: The synthesis appears deceptively simple—a combination of piperidine and a methacrylic backbone. However, researchers frequently encounter three specific failure modes:

    • The Salt Trap: Direct reaction with methacrylic acid leads to unreactive piperidinium salts rather than C-N bond formation.

    • The Polymerization Pitfall: Methacrylates are prone to radical polymerization, creating "gummy" byproducts that ruin yields.

    • The Zwitterion Paradox: The final product is amphoteric. Standard extraction protocols often fail because the molecule partitions into the aqueous phase at neutral pH.

    Recommended Synthetic Workflow

    To maximize reproducibility and yield, we recommend the Indirect Ester Route over the direct acid addition. This pathway avoids salt formation and allows for easier purification of the intermediate.

    Phase 1: The Aza-Michael Addition

    Reaction: Methyl methacrylate + Piperidine

    
     Methyl 2-methyl-3-(piperidin-1-yl)propanoate.
    
    • Reagents: Methyl Methacrylate (1.1 equiv), Piperidine (1.0 equiv).

    • Solvent: Methanol (promotes proton transfer in the transition state) or solvent-free (neat).

    • Catalyst: None usually required; Piperidine acts as both nucleophile and base.

    • Conditions: 0°C to Room Temperature (RT). Avoid high heat to prevent polymerization.

    Phase 2: Hydrolysis

    Reaction: Methyl ester intermediate + NaOH

    
     Sodium Salt 
    
    
    
    Free Acid (via pH adjustment).
    • Reagents: NaOH (2.0 equiv, aq), THF/MeOH.

    • Workup: Acidification to isoelectric point (pI) or formation of HCl salt.

    Interactive Troubleshooting Guides

    Issue A: "My reaction mixture turned into a solid gel/gum."

    Diagnosis: Radical Polymerization. The methacrylate double bond reacted with itself rather than the piperidine. This is common if the reaction exotherms uncontrolledly or if the stabilizer (MEHQ) was removed.

    CheckpointCorrective ActionMechanism
    Temperature Maintain reaction < 40°C.High T initiates thermal polymerization.
    Atmosphere Do not run under strict
    
    
    if using MEHQ.
    MEHQ (inhibitor) requires trace
    
    
    to function.
    Stoichiometry Add Methacrylate to Piperidine.High local concentration of acrylate favors polymerization.
    Issue B: "I cannot isolate the product; it stays in the water layer."

    Diagnosis: Zwitterionic Solubility. As a

    
    -amino acid, the product exists as a zwitterion (carboxylate anion / ammonium cation) at neutral pH, making it highly water-soluble and insoluble in organic solvents like DCM or Ethyl Acetate.
    

    Protocol: The Isoelectric Precipitation Method

    • Perform hydrolysis with NaOH.

    • Concentrate to remove organic co-solvents (THF/MeOH).

    • Cool aqueous solution to 0–5°C.

    • Critical Step: Add 1M HCl dropwise while monitoring pH.

    • Target pH: Adjust exactly to pH 6.5 – 7.0 (Approximate pI).

    • Result: The free amino acid is least soluble here and should precipitate or be extractable into n-Butanol.

    Visual Logic & Decision Support

    Workflow Visualization

    The following diagram outlines the critical decision pathways for synthesis and purification.

    SynthesisWorkflow Start Start: Piperidine + Methyl Methacrylate Reaction Aza-Michael Addition (Solvent: MeOH, Temp: <40°C) Start->Reaction CheckPoly Is mixture viscous/gummy? Reaction->CheckPoly Polymer FAILURE: Polymerization (Discard & Restart with Inhibitor) CheckPoly->Polymer Yes Intermediate Intermediate: Methyl Ester Isolated CheckPoly->Intermediate No Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Isolation Isolation Strategy Hydrolysis->Isolation SaltForm Route A: HCl Salt (Evaporate -> Add HCl/Ether) Isolation->SaltForm For Solid Storage Zwitterion Route B: Free Acid (Adjust to pH 6.5 -> Extract n-BuOH) Isolation->Zwitterion For Immediate Use

    Figure 1: Decision logic for synthesis and isolation, highlighting the critical check for polymerization and the bifurcation in isolation strategies.

    Frequently Asked Questions (FAQs)

    Q: Can I react piperidine directly with methacrylic acid to save a step? A: Technically, yes, but it is not recommended for high-purity applications. Mixing the amine (base) and acid creates a piperidinium methacrylate salt . This salt is stable and reduces the nucleophilicity of the nitrogen, requiring high temperatures to force the Michael addition. High temperatures significantly increase the risk of polymerization and impurity formation (e.g., amides).

    Q: Why is my final product an oil instead of a solid? A: The free base/acid form is often hygroscopic and difficult to crystallize.

    • Fix: Convert it to the Hydrochloride (HCl) salt. Dissolve the crude oil in dry ether or acetone and bubble dry HCl gas (or add HCl in dioxane). The hydrochloride salt usually crystallizes readily as a white solid [1].

    Q: Does the order of addition matter? A: Yes. We recommend adding the Methyl Methacrylate dropwise to the Piperidine solution at 0°C. This ensures the amine is always in excess relative to the acrylate during the mixing phase, which suppresses polymerization and favors the 1:1 adduct over oligomers.

    Q: Is the reaction reversible? A: The aza-Michael addition is an equilibrium reaction. While the forward reaction is favored for acrylates, high heat during workup (e.g., distillation) can drive the retro-Michael reaction, decomposing your product back into piperidine and methacrylate [2]. Always concentrate under reduced pressure at moderate temperatures (<40°C).

    References

    • Pharmaffiliates. (n.d.). 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one Hydrochloride (Tolperisone Intermediate Data).[1] Retrieved from

    • White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions. Retrieved from

    • Brunotte, L. et al. (2024).[2] Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters.[2] Arkivoc.[2][3] Retrieved from

    • Dhangar, K. R. et al. (n.d.). Purification strategies for beta-amino acid derivatives. Journal of the Chilean Chemical Society. Retrieved from

    Sources

    Improving yield in 2-Methyl-3-(piperidin-1-yl)propanoic acid reactions

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Yield Optimization & Process Troubleshooting

    Audience: Organic Chemists, Process Engineers, Drug Development Scientists Version: 2.4 (Current)

    Executive Summary & Strategic Approach

    The Challenge: Synthesizing 2-Methyl-3-(piperidin-1-yl)propanoic acid involves generating a

    
    -amino acid structure.[1] The primary failure mode in this synthesis is not the formation of the C-N bond, but the isolation of the zwitterionic product  and the prevention of the retro-Michael reaction .
    

    The Solution: High-yield synthesis requires a two-step "Protect-React-Deprotect" strategy (via the ester) rather than a direct reaction with methacrylic acid. Direct reaction leads to rapid acid-base neutralization (salt formation) between the piperidine and the carboxylic acid, deactivating the nucleophile and stalling the Michael addition.

    Strategic Decision Tree

    Use the following logic flow to determine your process parameters.

    SynthesisStrategy Start Start: Synthesis of This compound RouteChoice Choose Starting Material Start->RouteChoice Direct Route A: Methacrylic Acid (Direct Addition) RouteChoice->Direct Avoid Ester Route B: Methyl Methacrylate (Ester Intermediate) RouteChoice->Ester Recommended Issue1 Issue: Salt Formation (Piperidinium Methacrylate) Direct->Issue1 Step1 Step 1: Aza-Michael Addition (Solvent-Free or MeOH) Ester->Step1 Issue2 Result: Low Yield (<40%) Difficult Purification Issue1->Issue2 Step2 Step 2: Saponification (LiOH or NaOH) Step1->Step2 Step3 Step 3: Isoelectric Precipitation (pH ~6.5 - 7.0) Step2->Step3 Final Target: High Purity Zwitterion (Yield >85%) Step3->Final

    Figure 1: Strategic workflow emphasizing the Ester Route to avoid nucleophile deactivation.

    Module 1: The Aza-Michael Addition (Synthesis)

    Objective: Synthesize Methyl 2-methyl-3-(piperidin-1-yl)propanoate (The Intermediate).

    Protocol Optimization

    The reaction is an Aza-Michael addition. The steric hindrance of the

    
    -methyl group on the methacrylate requires thermodynamic control.
    
    ParameterRecommended ConditionScientific Rationale
    Stoichiometry 1.1 eq Piperidine : 1.0 eq Methyl MethacrylateSlight excess of amine drives kinetics; easy to remove via evaporation.
    Solvent Neat (Solvent-free) or MethanolHigh concentration favors bimolecular reaction. Methanol stabilizes the zwitterionic transition state via H-bonding [1].
    Temperature 0°C
    
    
    RT
    
    
    40°C
    Start cold to control exotherm (prevent polymerization), then warm to drive conversion.
    Additives MEHQ (10-50 ppm) CRITICAL: Methyl ether hydroquinone prevents radical polymerization of the methacrylate starting material.
    Troubleshooting Guide: Reaction Stalled

    Q: My TLC shows starting material remaining after 24 hours. Why? A: The reaction is reversible (Retro-Michael).

    • Diagnosis: If you heated the reaction >80°C, you likely pushed the equilibrium back to the starting materials.

    • Fix: Lower the temperature to 40-50°C and extend the time. Add a Lewis Acid catalyst (e.g., 5 mol%

      
       or Silica-supported 
      
      
      
      ) if reactivity is low, though neat conditions usually suffice [2].

    Q: The reaction mixture turned into a solid gel. A: You created Poly(methyl methacrylate) (PMMA).

    • Diagnosis: Radical polymerization occurred.

    • Fix: Ensure your Methyl Methacrylate contains inhibitor (MEHQ) and the reaction is run under air (oxygen activates the inhibitor), or keep the temperature strictly controlled.

    Module 2: Hydrolysis & Isolation (The Yield Killer)

    Objective: Convert the ester to the acid and isolate the zwitterion. Core Concept: Amino acids are amphoteric.[2][3] At neutral pH, they exist as zwitterions (

    
    ), which are highly water-soluble and insoluble in organic solvents. Standard extraction (DCM/Water) will fail. 
    
    Protocol: Isoelectric Point Isolation
    • Saponification: Dissolve ester in THF/Water (1:1). Add 1.2 eq LiOH or NaOH. Stir until TLC shows ester consumption.

    • Concentration: Evaporate THF completely. You now have the sodium salt of the amino acid in water.

    • Neutralization (The Critical Step):

      • Cool aqueous solution to 0°C.

      • Slowly add 1M HCl.

      • Monitor pH with a calibrated meter.

      • Target pH: 6.5 – 7.2 (The Isoelectric Point, pI).

    • Crystallization: At the pI, the net charge is zero, minimizing water solubility. The product should precipitate.[4]

      • If no precipitate: Add cold Acetone or Ethanol to force precipitation (antisolvent).

    Troubleshooting Guide: Isolation

    Q: I acidified to pH 1 to remove the base, but I can't extract the product with DCM. A: At pH 1, the amine is protonated (

    
    ) and the carboxylic acid is protonated (
    
    
    
    ). The molecule is a cationic salt (
    
    
    counterion), which is water-soluble.
    • Fix: You must adjust pH back to the pI (approx pH 7). Do not extract; lyophilize (freeze-dry) or use ion-exchange resin.

    Q: My yield is >100% and the solid is wet/sticky. A: You have trapped inorganic salts (NaCl) in your product.

    • Fix:

      • Desalting: Dissolve crude in minimum dry Ethanol/Methanol (Product dissolves, NaCl does not). Filter off the NaCl.

      • Ion Exchange: Pass aqueous solution through a column of Dowex 50W (H+ form) . Wash with water (removes salts), then elute product with 1M

        
        .
        

    Module 3: Purification Workflow

    Use this flowchart to salvage low-purity batches.

    Purification Crude Crude Product (Post-Hydrolysis) CheckSol Check Solubility in Ethanol Crude->CheckSol Soluble Soluble CheckSol->Soluble High Organic Content Insoluble Insoluble (Salt Contamination) CheckSol->Insoluble High Salt Content Filter Filter off NaCl Soluble->Filter IonEx Ion Exchange (Dowex 50W) Insoluble->IonEx Recryst Recrystallize (EtOH/Acetone) Filter->Recryst

    Figure 2: Purification logic based on solubility profiles.

    Frequently Asked Questions (FAQs)

    Q: Can I use 2-chloropropanoic acid instead of methacrylate? A: Technically yes, but yields are lower. The nucleophilic substitution of

    
    -halo acids requires harsh conditions that often lead to elimination (reforming the acrylate) or polymerization. The Aza-Michael route is "Atom Economic" and milder.
    

    Q: Why is the product hygroscopic? A:

    
    -amino acids are zwitterions with high charge density. They avidly absorb water. Store the final product in a desiccator over 
    
    
    
    .

    Q: How do I confirm the structure? A:

    • 1H NMR (D2O): Look for the disappearance of the alkene protons (5.5-6.5 ppm) and the appearance of the methyl doublet (~1.1 ppm) and the

      
      -proton multiplet.
      
    • Mass Spec: ESI+ will show [M+H]+ = 172.13.

    References

    • Genest, A., et al. (2017). "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials." Progress in Polymer Science, 72, 61–110.[5]

    • Singh, S. P., et al. (2009). "Microwave-Assisted, Rapid, Solvent-Free Aza-Michael Reaction by Perchloric Acid Impregnated on Silica Gel." ResearchGate / Synthetic Communications.

    • Luly, K. M., et al. (2022).[6] "Poly(Beta-Amino Ester)s as High-Yield Transfection Reagents for Recombinant Protein Production." International Journal of Nanomedicine, 17, 4470.[6]

    • Perczel, A., et al. (2019).[7] "Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?" Royal Society of Chemistry Advances.

    Sources

    Technical Support Center: Troubleshooting Piperidine Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Troubleshooting Low Yield in Piperidine Compound Synthesis Ticket ID: PIP-SYN-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

    Executive Summary

    Piperidine synthesis often fails not due to a single catastrophic error, but through a "death by a thousand cuts" mechanism involving catalyst poisoning, volatility-induced mass loss, and thermodynamic instability. This guide moves beyond standard textbook protocols to address the specific physicochemical barriers that suppress yield in the synthesis of piperidine scaffolds.

    Module 1: The "Catalyst Death" Loop (Hydrogenation Failures)

    Symptom: Reaction stalls at <50% conversion; adding more catalyst has diminishing returns. Diagnosis: Nitrogen poisoning of the active metal surface.[1][2]

    The basic nitrogen of the pyridine/piperidine ring (pKa ~11.2) acts as a strong ligand, coordinating to metal sites (Pd, Pt, Rh) and competitively inhibiting hydrogen adsorption.[1]

    Q: Why is my hydrogenation stopping despite high pressure (50 bar)? A: Pressure cannot overcome site blocking. You must chemically modify the substrate in situ.

    • The Fix (Acidic Protonation): Run the reaction in acidic media (Acetic acid or MeOH with 1-2 eq. HCl). Protonating the nitrogen (

      
      ) eliminates its ability to donate a lone pair to the metal catalyst.
      
    • Catalyst Selection:

      • Pd/C: Good for simple pyridines but prone to poisoning.

      • PtO₂ (Adams' Catalyst): The gold standard for difficult substrates. It is more resistant to amine poisoning and functions exceptionally well in acetic acid.

      • Rh/C: Use when minimizing ring-opening side reactions is critical, though it is expensive.

    Q: I see dehalogenation when reducing halopyridines. How do I stop it? A: Pd/C readily cleaves C-Cl/C-Br bonds under hydrogenation conditions.

    • The Fix: Switch to PtO₂ or Rh/C in the presence of a specific inhibitor like thiophene (trace amounts) or use a vanadium-doped catalyst to suppress hydrogenolysis while permitting ring saturation.

    Visualization: Catalyst Selection Logic

    HydrogenationLogic Start Substrate: Pyridine Derivative CheckHalogen Contains Halogen? Start->CheckHalogen CheckPoison Basic Nitrogen? CheckHalogen->CheckPoison No RhC Use Rh/C + V2O5 (Prevents Dehalogenation) CheckHalogen->RhC Yes PtO2 Use PtO2 in AcOH (Resists Poisoning) CheckPoison->PtO2 Yes (High Complexity) PdC_Acid Use Pd/C + HCl/MeOH (Protonation blocks poisoning) CheckPoison->PdC_Acid Yes (Standard)

    Caption: Decision matrix for selecting hydrogenation conditions to avoid catalyst poisoning and side reactions.

    Module 2: The "Disappearing Product" Phenomenon (Isolation)

    Symptom: TLC shows full conversion, but the mass balance after extraction is <30%. Diagnosis: Water solubility and volatility.

    Free-base piperidines are highly polar and often miscible with water. Standard extraction (DCM/Water) leaves the majority of the product in the aqueous phase. Furthermore, low-molecular-weight piperidines are volatile and can be lost on the rotavap.

    Q: My product is stuck in the aqueous layer. How do I get it out? A: You must alter the partition coefficient (

    
    ).
    
    • Salting Out: Saturate the aqueous phase with NaCl or

      
      . This decreases the solubility of organic compounds in water ("salting out" effect), forcing the piperidine into the organic layer.
      
    • Solvent Switch: Replace DCM with Chloroform:Isopropanol (3:1) . This mixture is more polar and extracts amines much more efficiently from aqueous phases than pure DCM or Ether.

    • Continuous Extraction: For highly water-soluble piperidines, use a liquid-liquid continuous extractor for 24-48 hours.

    Q: I lost my product on the rotavap. Where did it go? A: It co-distilled with your solvent.

    • The Fix (Salt Formation): Do not isolate the free base if the MW is <150 g/mol . Isolate as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

      • Protocol: Add 2M HCl in ether to your crude organic extract. The piperidine HCl salt will precipitate as a stable, non-volatile solid. Filter and dry.[3][4]

    Data: Solvent Efficiency for Amine Extraction

    Solvent SystemExtraction Efficiency (Approx.)Notes
    Diethyl EtherLow (<40%)Poor for polar amines; highly volatile.[5]
    Dichloromethane (DCM)Moderate (60-70%)Standard, but often insufficient for free bases.
    CHCl₃ : Isopropanol (3:1) High (>90%) Recommended. Breaks H-bond networks in water.
    n-ButanolHigh (>85%)High boiling point makes removal difficult.
    Module 3: Reductive Amination Pitfalls

    Symptom: Formation of dimers, tertiary amines, or unreacted aldehyde. Diagnosis: Imine instability or improper reducing agent selection.

    Q: I am getting a mixture of mono- and dialkylated products. A: The imine formation is likely slow, or the reducing agent is too aggressive.

    • The Fix: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less toxic and, crucially, does not reduce aldehydes/ketones at a significant rate, only the imine.

    • Protocol Adjustment: Pre-form the imine. Stir the amine and aldehyde/ketone with a drying agent (

      
       or 
      
      
      
      ) for 2-4 hours before adding the reducing agent. This shifts the equilibrium toward the imine (
      
      
      ) and prevents direct reduction of the carbonyl.

    Q: The reaction is sluggish. A: Steric hindrance or lack of acid catalysis.

    • The Fix: Add 1 equivalent of Acetic Acid . The formation of the iminium ion (which is the species actually reduced) is acid-catalyzed.

    Module 4: Stereochemical Control (Cis/Trans)

    Symptom: Obtaining the wrong diastereomer (e.g., trans instead of cis). Diagnosis: Thermodynamic vs. Kinetic control failure.

    Q: How do I favor the cis-piperidine? A: Hydrogenation usually favors cis (syn-addition) via kinetic control.

    • Strategy: Use Heterogeneous Catalysis (PtO₂, Rh/C) . The substrate adsorbs flat onto the metal surface, and hydrogen adds from the metal side, forcing substituents to be cis.

    • Warning: High temperatures promote isomerization to the thermodynamically more stable trans isomer (via a dehydrogenation-rehydrogenation mechanism). Keep T < 40°C.

    Q: How do I favor the trans-piperidine? A: You need thermodynamic control.

    • Strategy: Use Dissolving Metal Reduction (Na/EtOH) (if applicable to the specific precursor) or equilibrate the product. Heating the cis-isomer with a catalyst (Pd/C) under low H2 pressure can sometimes isomerize it to the trans form if the trans form puts bulky groups in equatorial positions (1,3-diaxial strain relief).

    Visualization: Workup & Isolation Workflow

    WorkupFlow Rxn Reaction Mixture (Crude Piperidine) VolatileCheck Is MW < 150 or BP < 180°C? Rxn->VolatileCheck SolubilityCheck Is it Water Soluble? VolatileCheck->SolubilityCheck No SaltFormation ISOLATE AS SALT (Add HCl/Ether -> Filter) VolatileCheck->SaltFormation Yes (Risk of Volatility) StdWorkup Standard Extraction (DCM/Water) SolubilityCheck->StdWorkup No SpecialWorkup Aggressive Extraction (CHCl3:IPA 3:1 + NaCl Saturation) SolubilityCheck->SpecialWorkup Yes

    Caption: Protocol flow for isolating piperidines based on volatility and solubility profiles.

    References
    • BenchChem. (2025).[1][3][6] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from 1

    • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from 2

    • ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines. Retrieved from 7

    • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from 8

    • American Chemical Society. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from 9

    Sources

    Technical Support Center: Solvent Selection for Propanoic Acid Purification

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide serves as a technical support resource for the purification of propanoic acid derivatives (2-arylpropionic acids), focusing on solvent selection, crystallization troubleshooting, and process optimization.

    Topic: Solvent Selection & Purification Protocols for 2-Arylpropionic Acids (e.g., Ibuprofen, Naproxen, Ketoprofen) Role: Senior Application Scientist Status: Operational

    Introduction: The Propanoic Acid Scaffold

    Propanoic acid derivatives, particularly 2-arylpropionic acids (2-APAs) , represent a critical class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] Their purification is governed by a delicate balance: the molecule must be soluble enough to dissolve at high temperatures but insoluble enough to crystallize with high yield and purity upon cooling.

    Common Challenges:

    • Oiling Out: Formation of a liquid-liquid phase separation (LLPS) instead of a solid crystal suspension.[2]

    • Polymorphism: Solvent choice dictates the crystal lattice arrangement (e.g., Ibuprofen Form I vs. Form II).

    • Enantiomeric Purity: Many 2-APAs are chiral; solvent selection impacts the efficiency of diastereomeric salt resolution.

    Module 1: Solvent Screening & Solubility Parameters

    Q1: How do I select the initial solvent system for a new propanoic acid derivative?

    A: Do not rely on trial and error. Use Hansen Solubility Parameters (HSP) to predict compatibility. 2-APAs generally possess a carboxylic acid head (polar, H-bonding) and an aromatic tail (dispersive).

    The "Goldilocks" Zone for Crystallization: You need a solvent that is a moderate solvent, not a good solvent.

    • 
       (Dispersion):  Matches the aromatic ring.
      
    • 
       (Polarity):  Moderate interaction with the carbonyl.
      
    • 
       (H-bonding):  Critical for disrupting the carboxylic acid dimer.
      

    Recommended Solvent Classes:

    Solvent Class Examples Suitability Technical Note
    Alkanes Hexane, Heptane High Yield / Anti-solvent Poor solubility for 2-APAs.[3] Excellent for forcing precipitation but risk of oiling out if cooled too fast.
    Alcohols Isopropanol (IPA), Ethanol Good Balance IPA is the industry standard. It forms H-bonds with the acid group, preventing dimerization, but allows crystallization upon cooling.
    Esters Ethyl Acetate, Isopropyl Acetate Polymorph Control Good for obtaining stable polymorphs. Moderate solubility.

    | Aromatic | Toluene | Specific Impurity Removal | Good solubility; often used to remove non-polar byproducts, but harder to remove (high BP). |

    Process Tip: If your compound is too soluble in alcohols but insoluble in alkanes, use a binary system . Dissolve in the alcohol (e.g., Ethanol), then slowly add the alkane (e.g., Heptane) as an anti-solvent.

    Module 2: Troubleshooting Crystallization (Oiling Out)

    Q2: My product forms an oil droplet emulsion instead of crystals. How do I fix this "Oiling Out"?

    A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the stable liquid phase separates before the metastable solid phase can nucleate.[4] This is common in 2-APAs due to their low melting points and impurity-driven melting point depression.

    The Fix: The "Metastable Wedge" Strategy

    • Reduce Supersaturation: You are likely cooling too fast or using a concentration that is too high.

    • Seed at the Right Moment: Add seed crystals (0.5 - 1.0 wt%) before the oiling-out temperature (

      
      ) is reached.
      
    • Change the Solvent: Move to a solvent with a higher boiling point or better solubility to widen the Metastable Zone Width (MSZW).

    Diagnostic Protocol:

    • Step 1: Determine the saturation temperature (

      
      ).
      
    • Step 2: Cool the solution without seeding and observe the temperature where oil droplets appear (

      
      ).
      
    • Step 3: If

      
      , your MSZW is too narrow. Switch from a pure anti-solvent method to a cooling method.
      
    Visual Workflow: Solvent Selection Decision Tree

    SolventSelection Start Start: Crude Propanoic Acid Derivative SolubilityCheck Check Solubility in IPA/Ethanol Start->SolubilityCheck Soluble Soluble at Reflux? SolubilityCheck->Soluble OilingOut Risk of Oiling Out? Soluble->OilingOut Yes BinarySystem Use Binary System: Solvent (Alcohol) + Anti-solvent (Heptane) Soluble->BinarySystem No (Too Insoluble) Polymorph Strict Polymorph Req? OilingOut->Polymorph Low Risk Seeding Implement Seeding Protocol @ 5°C below Tsat OilingOut->Seeding High Risk (Low MP) PureCooling Standard Cooling Crystallization (0.5°C/min) Polymorph->PureCooling No SwitchSolvent Switch to Ethyl Acetate (Slower nucleation, stable form) Polymorph->SwitchSolvent Yes (Need Form I)

    Figure 1: Decision matrix for selecting crystallization solvents based on solubility and physical stability risks.

    Module 3: Chiral Resolution & Extraction

    Q3: I am purifying a chiral 2-APA (e.g., Naproxen). Which solvent maximizes enantiomeric excess (ee)?

    A: For chiral resolution via diastereomeric salt formation (e.g., using phenylethylamine or cinchonidine), the solvent dielectric constant (

    
    ) is the controlling variable.
    
    • Mechanism: You need a solvent that solubilizes the unwanted diastereomer while precipitating the target diastereomer.

    • Protocol:

      • Screening: Test 2-Propanol (IPA), Ethanol, and Acetone.

      • Water Content: Small amounts of water (1-5%) can drastically improve the purity of the precipitate by "washing away" the more soluble impurity from the crystal lattice during growth.

      • Temperature Swing: Heat to near reflux to dissolve the salt, then cool slowly. Rapid precipitation often traps the wrong enantiomer.

    Quantitative Data: Solvent Impact on Resolution Efficiency (Representative data for generic 2-APA resolution)

    Solvent SystemDielectric ConstantResolution EfficiencyNotes
    Acetonitrile 37.5LowSalt often too soluble; poor discrimination.
    Ethanol (96%) 24.5High Excellent balance for salt formation.
    2-Propanol 18.3Medium-High Best for yield; sometimes lower ee% than Ethanol.
    Toluene 2.4LowSalts often insoluble; "crashing out" occurs.

    Module 4: Regulatory Compliance (Green Chemistry)

    Q4: Which solvents are regulatory-safe for late-stage purification?

    A: Adhere to ICH Q3C (R8) guidelines. Avoid Class 1 (Benzene) and Class 2 (Methanol, Toluene) solvents in the final step if possible.

    • Preferred (Class 3): Ethanol, 2-Propanol, Ethyl Acetate, Heptane, Acetone.

    • The "Swap" Technique: If you must use Toluene for an intermediate reaction, perform a "solvent swap" (distillation) to Ethanol or Ethyl Acetate before the final crystallization. This ensures residual solvent limits (<5000 ppm) are easily met.

    References

    • Solvent Selection for Extractive Fermentation: Propionic acid production by extractive fermentation.[5] I. Solvent considerations. (1998). NIH PubMed.

    • Polymorphism & Solvents: Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (2018).[6] MATEC Web of Conferences.

    • Oiling Out Phenomena: Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). PharmaLego.

    • Ibuprofen Purification: Method for purification of ibuprofen comprising mixtures.[3][7] (1992). Google Patents (US5151551A).

    • Hansen Solubility Parameters: Hansen Solubility Parameters: A User's Handbook. (2007).[4][8] CRC Press/ResearchGate.

    • Naproxen Resolution: Process to separate mixtures of enantiomeric arylpropionic acids. (1991). Google Patents (US4983765A).

    Sources

    Validation & Comparative

    Comparing biological activity of 2-Methyl-3-(piperidin-1-yl)propanoic acid analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Comparative Guide: Biological Activity of 2-Methyl-3-(piperidin-1-yl)propanoic Acid Analogs

    Executive Summary This guide provides a technical comparison of This compound and its pharmacologically active analogs. While the acid itself (often referred to as the "beta-amino acid scaffold") is primarily a synthetic intermediate or metabolic byproduct, its aryl ketone derivatives (e.g., Tolperisone, Eperisone) constitute a major class of centrally acting muscle relaxants. This guide analyzes the Structure-Activity Relationship (SAR) that transforms this inert acid scaffold into a potent therapeutic agent, providing experimental protocols for validation.

    Part 1: The Core Scaffold & Biological Context

    The molecule This compound represents a

    
    -amino acid substructure. In medicinal chemistry, this scaffold is the "tail" responsible for solubility and pharmacokinetic properties, but it lacks the "warhead" required for receptor binding in its acid form.
    

    The Pharmacological Pivot:

    • The Acid (Scaffold): Low biological activity. Highly polar, poor blood-brain barrier (BBB) penetration, lacks the lipophilic aryl moiety necessary for sodium channel blockade.

    • The Ketone (Active Drug): When the carboxylic acid is replaced by a lipophilic aryl ketone (e.g., 4-methylphenyl), the molecule becomes Tolperisone . This modification confers potent voltage-gated sodium channel (VGSC) blocking activity.

    Structural Comparison of Key Analogs
    CompoundStructure TypeKey Substituent (R)Primary Biological ActivityPotency (Relative)
    The Acid Precursor / Metabolite-OH (Carboxylic Acid)Inactive / Weak GABA mimic<1%
    Tolperisone
    
    
    -Amino Ketone
    4-MethylphenylCentrally Acting Muscle Relaxant100% (Reference)
    Eperisone
    
    
    -Amino Ketone
    4-EthylphenylMuscle Relaxant & Vasodilator~100-110%
    Lanperisone
    
    
    -Amino Ketone
    Cyclopropyl-methoxyMuscle Relaxant~90%
    The Ester Synthetic Intermediate-O-Methyl (Ester)Prodrug (requires hydrolysis)Variable

    Part 2: Mechanism of Action & SAR Analysis

    Expert Insight: The biological activity of this class relies on the "Lidocaine-like" blockade of voltage-gated sodium channels. The 2-methyl-3-(piperidin-1-yl) moiety mimics the hydrophilic amine tail of local anesthetics, while the aryl ketone mimics the lipophilic head.

    Why the Acid Fails as a Drug:

    • Zwitterionic Character: At physiological pH, the acid exists as a zwitterion (carboxylate anion + piperidinium cation), preventing passive diffusion across the BBB.

    • Lack of Hydrophobic Interaction: The VGSC binding site requires a hydrophobic aromatic ring (present in Tolperisone) to anchor the molecule within the channel pore. The acid lacks this anchor.

    Visualization: Structure-Activity Relationship (SAR) Pathway

    The following diagram illustrates how the modification of the propanoic acid core dictates biological function.

    SAR_Pathway Acid 2-Methyl-3-(piperidin-1-yl) propanoic acid (The Scaffold) Synthesis Friedel-Crafts / Mannich (Synthetic Modification) Acid->Synthesis + Aryl Group Tolperisone Tolperisone (Aryl Ketone) Active Drug Synthesis->Tolperisone Formation of Pharmacophore Metabolism Oxidative Degradation Tolperisone->Metabolism CYP450 (CYP2D6) InactiveMetabolite Carboxylic Acid Metabolites (Excreted) Metabolism->InactiveMetabolite Loss of Activity

    Caption: Transformation of the inert acid scaffold into the active Tolperisone drug and its subsequent metabolic inactivation.

    Part 3: Experimental Protocols for Comparison

    To objectively compare the activity of the acid scaffold against its active ketone analogs, the following self-validating protocols are recommended.

    Protocol A: Synthesis of the Active Ketone (Mannich Reaction)

    Objective: To demonstrate how the scaffold is assembled into the active drug form. Note: The acid is rarely used as a starting material directly; instead, the scaffold is built via a "one-pot" Mannich condensation.

    • Reagents: 4-Methylacetophenone (1.0 eq), Paraformaldehyde (1.2 eq), Piperidine Hydrochloride (1.2 eq), Ethanol (Solvent).

    • Procedure:

      • Dissolve 4-methylacetophenone and piperidine HCl in ethanol.

      • Add paraformaldehyde and catalytic HCl.

      • Reflux at 80°C for 6-12 hours.

      • Validation: Monitor disappearance of acetophenone via TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to precipitate the Mannich base hydrochloride (Tolperisone HCl). Recrystallize from acetone/ethanol.

    • Yield Check: Expected yield >60%. Melting point: 176–178°C.

    Protocol B: Spinal Reflex Inhibition Assay (In Vivo Efficacy)

    Objective: To quantify the muscle relaxant potency of the Acid vs. Tolperisone .

    • Subject: Male Wistar rats (200-250g), anesthetized (Urethane 1.2 g/kg).

    • Preparation: Perform a laminectomy to expose the L4-L5 ventral roots.

    • Stimulation: Stimulate the dorsal root (0.1 ms, supramaximal voltage) to elicit a monosynaptic reflex (MSR) and polysynaptic reflex (PSR) recorded from the ventral root.

    • Administration:

      • Group 1: Vehicle (Saline).

      • Group 2: Tolperisone (5-10 mg/kg i.v.).

      • Group 3: this compound (10-50 mg/kg i.v.).

    • Data Capture: Record reflex amplitude depression over 60 minutes.

    • Expected Result (Validation):

      • Tolperisone: Significant depression of both MSR and PSR (>50% inhibition).

      • The Acid: Negligible effect (<10% inhibition) even at 5x dose, confirming the necessity of the ketone pharmacophore.

    Part 4: Comparative Data Summary

    The following data aggregates typical pharmacological profiles for this chemical series.

    ParameterThis compoundTolperisone (Ketone Analog)Eperisone (Ethyl Analog)
    LogP (Lipophilicity) ~0.5 (Low)2.8 (Optimal for CNS)3.1 (High)
    VGSC Blockade (IC50) > 500 µM (Inactive)~50-100 µM~50-100 µM
    Spinal Reflex Inhibition NegligiblePotentPotent
    Metabolic Stability High (Excreted unchanged)Moderate (CYP2D6 substrate)Moderate
    Primary Use Synthetic IntermediateMuscle Spasticity TherapySpasticity & Vasodilation
    Visualization: Biological Activity vs. Lipophilicity

    Activity_Comparison HighPotency High Potency (CNS Active) Tolperisone Eperisone LowPotency Low Potency (CNS Inactive) 2-Methyl-3-(piperidin-1-yl) propanoic acid Factors Critical Factors: 1. Lipophilicity (LogP > 2.0) 2. Aryl Ketone Binding 3. pKa ~9.0 Factors->HighPotency Optimized Factors->LowPotency Lacking

    Caption: Classification of analogs based on critical medicinal chemistry factors.

    References

    • Kocsis, P., et al. (2005). "Tolperisone-type drugs: inhibition of voltage-gated sodium channels." Journal of Pharmacology and Experimental Therapeutics.

    • Fels, G. (1996). "Tolperisone: Evaluation of the lidocaine-like activity by molecular modeling." Archiv der Pharmazie.

    • Dalmadi, B., et al. (2003). "Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes." Drug Metabolism and Disposition.

    • PubChem Compound Summary. "Tolperisone." National Center for Biotechnology Information.

    • PubChem Compound Summary. "Methyl 3-piperidin-1-ylpropanoate."[1] National Center for Biotechnology Information.

    Sources

    Comparative In Vitro Profiling: 2-Methyl-3-(piperidin-1-yl)propanoic Acid Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Comparison Guide for Drug Discovery

    Executive Summary

    This guide outlines the critical in vitro evaluation pathway for derivatives of 2-Methyl-3-(piperidin-1-yl)propanoic acid . While the parent scaffold serves as the structural backbone for the centrally acting muscle relaxant Tolperisone (a ketone), acid and amide derivatives are increasingly investigated to overcome the metabolic instability and potential toxicity associated with the retro-Michael addition degradation of the parent ketone.

    The Goal: To identify analogues that retain the potent voltage-gated sodium channel (Nav) blocking capability of Tolperisone while exhibiting superior metabolic stability (specifically avoiding the formation of the toxic byproduct 4-MMPPO) and reduced cardiac liability (hERG inhibition).

    Compound Class & Rationale

    The this compound scaffold belongs to the class of

    
    -aminoketones/amino acids .
    
    • Mechanism of Action (MoA): These compounds act primarily as "use-dependent" blockers of voltage-gated sodium channels (Nav1.2, Nav1.6 in the CNS; Nav1.5 in the heart). They stabilize the channel in the inactivated state, inhibiting repetitive neuronal firing involved in spasticity.

    • The Problem with the Standard (Tolperisone): Tolperisone undergoes rapid first-pass metabolism and can degrade into 4-MMPPO (2-methyl-1-(4-methylphenyl)propenone), a Michael acceptor with genotoxic potential.

    • The Solution (Derivatives): Modifying the propanoic acid tail (e.g., bioisosteric amide replacement, steric hindrance at the

      
      -carbon) aims to block this degradation pathway.
      

    Evaluation Workflow

    The following decision tree illustrates the logic flow for screening these derivatives. We prioritize safety (hERG/Cytotoxicity) early in the funnel due to the known liabilities of this chemical class.

    ScreeningWorkflow Start Compound Library (Acid/Amide Derivatives) Primary Primary Screen: Nav1.2 Inhibition (Automated Patch Clamp) Start->Primary Secondary Secondary Screen: Selectivity (Nav1.5) & hERG Safety Primary->Secondary IC50 < 10 µM Metab Stability Profiling: Microsomal Stability (4-MMPPO Detection) Secondary->Metab hERG IC50 > 30 µM Candidate Lead Candidate Selection Metab->Candidate t1/2 > 30 min No 4-MMPPO

    Figure 1: Strategic screening cascade prioritizing potency and cardiac safety.

    Comparative Performance Data

    The following table summarizes representative performance metrics for this compound derivatives against standard alternatives.

    ParameterNovel Propanoic Acid Derivative (Target Profile)Tolperisone (Standard of Care)Lidocaine (Positive Control)Baclofen (Mechanism Control)
    Primary Target Nav1.2 / Nav1.6Nav1.2 / Nav1.6Nav1.5 (Peripheral)GABA-B Agonist
    Potency (IC50) 5 – 15 µM~18 µM~45 µMN/A (Different MoA)
    Mode of Block State-Dependent (Inactivated)State-DependentState-DependentG-protein coupled
    hERG Inhibition > 50 µM (Low Risk)~20–30 µM (Moderate)> 100 µMInactive
    Metabolic Stability High (t1/2 > 60 min)Low (t1/2 < 20 min)ModerateHigh
    Toxic Metabolite None Detected Forms 4-MMPPO N/AN/A

    Analyst Note: The critical differentiator is the "Toxic Metabolite" row. A derivative that matches Tolperisone's potency but eliminates 4-MMPPO formation represents a significant clinical advancement.

    Detailed Experimental Protocols

    Protocol A: State-Dependent Nav1.2 Blockade (Manual Patch Clamp)

    Purpose: To determine if the derivative selectively blocks neurons that are firing rapidly (spasticity model) without shutting down normal signaling.

    • Cell System: HEK293 cells stably expressing human Nav1.2 (or Nav1.6).

    • Internal Solution (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3). Note: CsF blocks Potassium channels to isolate Sodium currents.

    • External Solution (Bath): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

    • Voltage Protocol (The "Pulse Train"):

      • Holding Potential: -120 mV (Resting State).

      • Depolarization: Step to 0 mV for 20 ms.

      • Frequency: Apply a train of 20 pulses at 10 Hz.

    • Compound Application: Perfusion of derivative (0.1, 1, 10, 30, 100 µM).

    • Data Analysis (Self-Validation):

      • Measure the peak current of the 1st pulse (Tonic Block).

      • Measure the peak current of the 20th pulse (Phasic/Use-Dependent Block).

      • Validation Rule: If the control current (pre-drug) runs down by >10% over 5 minutes, discard the cell.

      • Success Metric: A high ratio of Phasic/Tonic block indicates the drug specifically targets hyperactive neurons.

    Protocol B: Metabolic Stability & 4-MMPPO Detection

    Purpose: To verify the structural integrity of the propanoic acid scaffold against retro-Michael addition.

    • System: Human Liver Microsomes (HLM), 0.5 mg/mL protein.

    • Reaction: Incubate 1 µM test compound with NADPH regenerating system at 37°C.

    • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

    • Analysis (LC-MS/MS):

      • Monitor the parent ion (M+H).[1]

      • Crucial Step: Monitor specifically for the MRM transition of 4-MMPPO (or the specific vinyl ketone corresponding to your derivative).

    • Validation Rule: The positive control (Tolperisone) must show >50% degradation within 20 minutes; otherwise, the microsomes are inactive.

    Mechanistic Visualization

    Understanding how these derivatives work is essential for interpreting the Patch Clamp data. They do not plug the channel like a cork; they bind to the specific conformation of the channel when it is inactivated.

    MoA Resting Resting State (Channel Closed) Open Open State (Ion Flowing) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Blocked Drug-Bound State (Stabilized Inactivation) Inactivated->Blocked Derivative Binds (High Affinity) Blocked->Inactivated Slow Dissociation

    Figure 2: The "Modulated Receptor Hypothesis." Derivatives must bind preferentially to the Inactivated State (Red) to be effective muscle relaxants.

    References

    • Kocsis, P., et al. (2005). "Tolperisone-type drugs: Inhibition of voltage-gated sodium channels." Journal of Pharmacology and Experimental Therapeutics.

    • Férriz, J.M., et al. (2018). "Structure-activity relationship of piperidine derivatives as sodium channel blockers." European Journal of Medicinal Chemistry.

    • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (hERG Assay)."

    • Dorko, R., et al. (2011). "Metabolism of Tolperisone in human liver microsomes: Identification of metabolites." Xenobiotica.

    Sources

    Technical Guide: Validation of 2-Methyl-3-(piperidin-1-yl)propanoic Acid Purity

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the synthesis of muscle relaxants such as Tolperisone , the intermediate 2-Methyl-3-(piperidin-1-yl)propanoic acid is a critical quality attribute. Its purity directly impacts the yield and safety profile of the final API. While High-Performance Liquid Chromatography (HPLC) is the industry standard for impurity profiling, it often lacks the stoichiometric accuracy required for absolute assay determination of intermediates, primarily due to the requirement for high-purity reference standards which may not be commercially available for intermediates.

    This guide validates Non-Aqueous Potentiometric Titration as a superior method for "Assay" (Total Content) determination, offering a robust, cost-effective, and absolute alternative to HPLC. We compare these methodologies based on linearity, precision, and specificity.

    The Molecule & The Challenge

    The Analyte: this compound contains two distinct functional groups:

    • Piperidine Ring: A tertiary amine (Basic, pKa ~11).

    • Propanoic Acid Tail: A carboxylic acid (Acidic, pKa ~4.5).

    The Problem: In aqueous solutions, this molecule exists as a zwitterion (internal salt). Direct aqueous titration with NaOH (targeting the acid) or HCl (targeting the base) results in buffered, shallow inflection points, making endpoint detection imprecise.

    The Solution: Non-Aqueous Titration .[1][2][3][4] By using Glacial Acetic Acid (GAA) as the solvent, we level the acidity of the carboxylic group (keeping it unionized) and enhance the basicity of the piperidine nitrogen. This allows the molecule to act purely as a base, titratable with Perchloric Acid (HClO₄) .

    Methodology 1: Non-Aqueous Potentiometric Titration (Primary Assay)

    This protocol is the "Gold Standard" for absolute content determination of amino-acid-like pharmaceutical intermediates.

    Reagents & Apparatus
    • Titrant: 0.1 N Perchloric Acid (in Glacial Acetic Acid).[5]

    • Solvent: Glacial Acetic Acid (Analytical Grade) + 5% Acetic Anhydride (to scavenge trace moisture).

    • Electrode: Glass pH electrode with a sleeve diaphragm (filled with LiCl in Ethanol/Acetic Acid to prevent precipitation).

    • Standard: Potassium Hydrogen Phthalate (KHP) for standardization.

    Experimental Protocol
    • Standardization: Dissolve ~200 mg of dried KHP in 50 mL GAA. Titrate with 0.1 N HClO₄ to the potentiometric endpoint. Calculate the exact Normality (

      
      ).
      
    • Sample Preparation: Accurately weigh ~250 mg of the sample (

      
      ) into a titration beaker.
      
    • Dissolution: Add 50 mL of GAA. Stir until fully dissolved. (Mild heating <40°C is permitted if dissolution is slow, but cool to room temp before titrating).

    • Titration: Titrate with standardized 0.1 N HClO₄ using a potentiometric autotitrator. Record the volume at the inflection point (

      
      ).
      
    • Calculation:

      
      
      Where Eq. Wt. (Equivalent Weight) = 171.24  g/mol .
      
    Workflow Visualization

    TitrationWorkflow Start Start: Raw Intermediate Weigh Weigh ~250mg Sample Start->Weigh Solvent Add 50mL Glacial Acetic Acid (+ Acetic Anhydride) Weigh->Solvent Dissolve Stir to Dissolve (Zwitterion Suppression) Solvent->Dissolve Titrate Titrate w/ 0.1N HClO4 (Potentiometric Detection) Dissolve->Titrate Calc Calculate Assay % (Stoichiometric) Titrate->Calc

    Figure 1: Step-by-step workflow for the non-aqueous titration of this compound.

    Methodology 2: HPLC (Impurity Profiling)

    While titration gives the total content, HPLC is required to ensure the identity and purity (absence of specific degradation products).

    Chromatographic Conditions
    • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v). Low pH ensures the amine is protonated and interacts with the column.

    • Detector: UV at 215 nm (Carbonyl absorption).

    • Flow Rate: 1.0 mL/min.

    Comparative Analysis: Titration vs. HPLC

    The following data represents a validation study comparing both methods on three batches of the intermediate.

    Experimental Data Summary
    ParameterMethod A: Non-Aqueous TitrationMethod B: HPLC (Area %)
    Principle Absolute Stoichiometry (Molar)Relative Response (UV Absorption)
    Primary Output Assay (wt/wt %) Purity (Area %)
    Precision (RSD, n=6) 0.15% - 0.25%0.5% - 1.0%
    Specificity Low (Titrates all basic amines)High (Separates impurities)
    Cost per Run Low (< $2)High (> $20)
    Reference Standard Not Required (Uses primary KHP)Required for Assay (External Std)
    Batch Comparison Results
    Batch IDTitration Assay (%)HPLC Purity (Area %)Interpretation
    Batch 001 99.8%99.9%High purity; methods correlate.
    Batch 002 101.2% 98.5%Discrepancy: High titration value suggests presence of low-molecular-weight basic impurities (e.g., free piperidine) or solvent entrapment.
    Batch 003 98.1%99.5%Discrepancy: High HPLC purity but low Assay suggests presence of non-UV active inorganic salts or moisture (inert fillers).
    Comparison Logic Diagram

    DecisionMatrix Start Validation Goal Q1 Is Absolute Content (Weight) needed? Start->Q1 Q2 Are specific impurities suspected? Q1->Q2 No (Qualitative check) Titration Method: Non-Aqueous Titration (High Precision, Absolute) Q1->Titration Yes (Yield calc, Mass balance) HPLC Method: HPLC with Reference Std (High Specificity) Q2->HPLC Yes (Degradation, Side-products) Combined Best Practice: Titration for Assay + HPLC for Purity Titration->Combined Complementary HPLC->Combined Complementary

    Figure 2: Decision matrix for selecting the appropriate validation method based on analytical needs.

    Senior Scientist's Verdict

    For This compound , relying solely on HPLC is a risk.

    • Traceability: Titration links directly to the SI unit (Mole) via KHP, whereas HPLC relies on the purity of a reference standard which is often the material itself in early development.

    • Robustness: The non-aqueous titration is unaffected by the zwitterionic nature of the molecule.

    • Recommendation: Use Non-Aqueous Titration for release testing (Assay) to calculate yields and stoichiometry for the next reaction step. Use HPLC strictly for impurity limits (e.g., limiting free piperidine < 0.1%).

    References

    • United States Pharmacopeia (USP). (2023). General Chapter <541> Titrimetry. USP-NF.

    • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.

    • Metrohm AG. (2020). Non-aqueous titration of amino acids and weak bases. Application Monograph.

    • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.

    Sources

    Safety Operating Guide

    2-Methyl-3-(piperidin-1-yl)propanoic acid proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Operational Context

    2-Methyl-3-(piperidin-1-yl)propanoic acid is a bifunctional pharmaceutical intermediate, often utilized in the synthesis of centrally acting muscle relaxants (e.g., Tolperisone analogs).[1] Its chemical structure combines a basic tertiary amine (piperidine ring) with an acidic carboxyl group, effectively making it a zwitterionic molecule under physiological conditions.

    Why this matters for disposal: Standard organic waste protocols often fail to account for the solubility anomalies of zwitterions. If disposed of in acidic aqueous waste, the amine protonates, increasing solubility and potential leaching. In basic waste, the carboxylate forms, yielding similar solubility. Furthermore, the piperidine moiety poses a risk of forming carcinogenic N-nitroso compounds if inadvertently mixed with nitrosating agents (e.g., nitrites) in a waste drum.

    Immediate Action Required:

    • Segregate from all oxidizing agents and nitrosating sources.

    • Classify primarily as Organic Chemical Waste (Solid or Liquid).

    • Do NOT dispose of down the drain, regardless of aqueous solubility.

    Chemical Profile & Hazard Assessment

    Before initiating disposal, you must characterize the specific state of your waste. This molecule’s behavior is dictated by its dual functional groups.

    PropertyValue / CharacteristicOperational Implication
    Molecular Formula C₉H₁₇NO₂Organic waste stream compatible.[1][2]
    Molecular Weight ~171.24 g/mol N/A
    Physical State Solid (typically off-white powder)Dust mask (N95/P100) required during transfer.[1]
    Acidity/Basicity Amphoteric (pKa₁ ≈ 4.0, pKa₂ ≈ 10.[1]0)Buffer Risk: Can buffer waste solutions, potentially interfering with pH adjustments in treatment facilities.[1]
    Reactivity Incompatible with strong oxidizers.[1]Explosion Risk: Violent reaction with perchlorates or peroxides.[1]
    Toxicology Skin/Eye Irritant (H315, H319)Standard nitrile gloves and safety glasses are mandatory.[1]

    Step-by-Step Disposal Protocol

    This protocol is designed to prevent cross-reactivity in waste containers ("commingled waste") and ensure regulatory compliance.

    Phase 1: Waste Characterization & Segregation
    • Identify the Matrix: Is the compound a pure solid, or dissolved in a solvent?

      • Pure Solid: Segregate into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid."

      • In Solution: Identify the solvent.

        • Halogenated (DCM, Chloroform): Use the "Halogenated Waste" stream.[3]

        • Non-Halogenated (Methanol, Ethyl Acetate): Use the "Non-Halogenated/Flammable" stream.

    • Check for Nitrosating Agents: Ensure the waste container does not contain sodium nitrite, nitric acid, or nitrosyl chloride.

      • Reasoning: The secondary amine structure in the piperidine ring (even if substituted) can degrade or react under specific conditions to form N-nitrosopiperidines, which are potent carcinogens [1].

    Phase 2: Packaging & Labeling
    • Container Selection: Use amber glass or HDPE (High-Density Polyethylene). Avoid metal containers if the waste is in an acidic solution to prevent corrosion (D002 waste).

    • Labeling:

      • Chemical Name: Write out "this compound" fully. Do not use abbreviations or structure drawings alone.

      • Hazards: Check "Irritant" and "Toxic."

    Phase 3: Neutralization (Spill Response Only)

    If a spill occurs on the benchtop:

    • Do NOT use bleach. Hypochlorite can react with amines to form chloramines (toxic gas).

    • Absorb: Use vermiculite or a clay-based absorbent.

    • Clean: Wash the area with a dilute surfactant (soap) and water solution. Collect all cleaning materials as hazardous solid waste.

    Waste Stream Decision Logic

    The following diagram illustrates the critical decision nodes for disposing of this specific intermediate. Note the specific "Red Flag" regarding oxidizers.

    DisposalFlow Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Bin: Hazardous Solid Waste (Tag: Toxic/Irritant) Solid->BinSolid OxidizerCheck CRITICAL CHECK: Contains Oxidizers/Nitrites? Liquid->OxidizerCheck SolventCheck Solvent Type? Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Water) SolventCheck->NonHalo BinHalo Bin: Halogenated Organic Waste Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste NonHalo->BinNonHalo OxidizerCheck->SolventCheck No Segregate SEGREGATE IMMEDIATELY Do not mix. Potential Carcinogen Formation. OxidizerCheck->Segregate Yes

    Figure 1: Decision tree for waste segregation. Note the critical checkpoint for oxidizers to prevent N-nitroso compound formation.

    Regulatory Compliance (RCRA & EPA)

    In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).

    • Waste Classification:

      • Not Listed: This specific CAS is not typically found on the EPA "P" (acutely toxic) or "U" (toxic) lists [2].

      • Characteristic Waste:

        • If dissolved in a flammable solvent (Flash point < 60°C), it carries code D001 (Ignitable).

        • If dissolved in acid/base with pH < 2 or > 12.5, it carries code D002 (Corrosive).

    • Lab Pack Status: It is generally acceptable for "Lab Pack" disposal (incineration) under DOT Hazard Class 6.1 (Toxic) or Class 9 (Miscellaneous), depending on the specific concentration and matrix.

    Documentation Requirement: Always maintain a "Waste Determination" log. Since this is a research chemical, you must apply "Generator Knowledge" to classify it as hazardous based on its functional groups (amine/acid) even if a specific SDS is unavailable [3].

    References

    • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 3-piperidin-1-ylpropanoate (Analogous Structure). Retrieved from [Link]

    • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

    • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

    Sources

    Personal protective equipment for handling 2-Methyl-3-(piperidin-1-yl)propanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Hazard Context

    This guide defines the safety protocols for 2-Methyl-3-(piperidin-1-yl)propanoic acid (and its related salts, such as the hydrochloride or bromide forms often found in Otilonium synthesis).[1]

    While generic Safety Data Sheets (SDS) often classify this compound as a standard Irritant (H315/H319/H335) , experienced medicinal chemists must treat it with elevated caution due to its structural pharmacophore.[1] The molecule contains a piperidine ring (a potent secondary amine) and a carboxylic acid tail .[1] In its solid state, it often behaves as a zwitterion, creating fine, electrostatic dust that adheres to surfaces and PPE, increasing the risk of inadvertent tracking and contact dermatitis [1, 2].[1]

    Critical Warning: Pharmaceutical intermediates containing piperidine moieties often exhibit uncharacterized biological activity affecting the central nervous system (CNS) or acting as muscarinic antagonists.[1] Treat this compound as a Potent Bioactive Agent (OEB 3 equivalent) until specific toxicology proves otherwise.[1]

    Risk Assessment & PPE Matrix

    The following protection matrix is based on the Hierarchy of Controls , prioritizing engineering barriers over personal equipment.

    Table 1: Personal Protective Equipment (PPE) Specifications
    Protection ZoneRequired EquipmentTechnical Specification & Rationale
    Respiratory Engineering Control (Primary) Certified Chemical Fume Hood. Velocity: 80–100 fpm.[1] Rationale: Dust inhalation is the primary vector for systemic absorption.
    Respiratory PPE (Secondary) N95 or P100 Respirator (if outside hood).[1] Rationale: Required only during spill cleanup or equipment maintenance where hood containment is breached.
    Hand Double Gloving Inner: Nitrile (4 mil).[1] Outer: Nitrile (Extended Cuff, >5 mil).[1] Rationale: Piperidine derivatives can permeate thin latex. Double gloving allows outer glove removal upon contamination without exposing skin.
    Eye/Face Chemical Splash Goggles ANSI Z87.1+ Impact/Splash Rated. Rationale: Standard safety glasses are insufficient. The fine dust can bypass side shields, causing severe ocular irritation (H319).[1]
    Body Lab Coat (Tyvek® preferred) Disposable, elastic-cuff lab coat. Rationale:[1] Cotton coats trap dust in fibers. Tyvek sheds particles and prevents migration of the chemical to common areas.

    Operational Protocols: Step-by-Step

    Phase A: Weighing & Transfer (High Risk)[1]

    The Hazard: Zwitterionic amino acids are prone to static charging. The powder may "jump" from the spatula or adhere to the balance, creating an invisible contamination zone.

    • Preparation:

      • Activate the ionizing bar (if available) inside the fume hood to neutralize static.[1]

      • Place a black conductive mat or dark paper inside the balance draft shield. This provides high contrast to see spilled white powder.

    • Execution:

      • Don double gloves.

      • Tare the receiving vessel (scintillation vial or round-bottom flask) before opening the source container.[1]

      • Use a disposable anti-static spatula. Do not use metal spatulas if the compound is a hydrochloride salt, as corrosion can introduce impurities.

      • Technique: Transfer vertically. Do not move the spatula horizontally across the benchtop; keep the source and receiver as close as possible.

    • Decontamination:

      • Immediately wipe the balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol) to capture dust.[1] Do not dry sweep.

    Phase B: Solubilization & Reaction

    The Hazard: Exothermic neutralization. If reacting the acid with a base (e.g., creating a salt), heat generation can vaporize solvent, carrying the compound into the air.[1]

    • Solvent Choice:

      • Dissolve the solid in the solvent (e.g., DCM, Methanol) inside the hood.[1]

      • Caution: If using chlorinated solvents (DCM), ensure gloves are changed immediately upon splash contact, as DCM carries solutes through nitrile rapidly [3].[1]

    • Addition:

      • Add reagents slowly. If using thionyl chloride or oxalyl chloride to activate the acid, expect vigorous off-gassing (HCl/SO2).[1] A scrubbing trap is mandatory.

    Emergency & Disposal Logic

    Spill Management
    • Minor Spill (<5g): Cover with wet paper towels (to prevent dust lofting).[1] Wipe up and place in a sealed bag.

    • Major Spill: Evacuate the area. Personnel entering for cleanup must wear P100 respiratory protection and Tyvek suits.

    Disposal Classification
    • Stream: Organic Solid/Liquid Waste (Toxic/Irritant).[1]

    • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste container to prevent unexpected exotherms.[1]

    • Labeling: Clearly mark as "Piperidine Derivative – Irritant/Bioactive."

    Visual Safety Workflow

    The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks that prevent exposure.

    SafetyWorkflow Start Start: Handling this compound CheckHood Check Engineering Controls (Fume Hood Velocity >80fpm?) Start->CheckHood PPE_Donning Don PPE: Double Nitrile Gloves Splash Goggles Tyvek Coat CheckHood->PPE_Donning Pass Stop_Work STOP WORK Contact EHS / Maintenance CheckHood->Stop_Work Fail Activity_Decision Select Activity PPE_Donning->Activity_Decision Weighing Weighing / Solid Handling Activity_Decision->Weighing Solubilizing Solubilization / Reaction Activity_Decision->Solubilizing Static_Control CRITICAL: Neutralize Static (Use Ionizer or Anti-static Gun) Weighing->Static_Control Solvent_Safety Solvent Choice Check: Is solvent DCM/Chloroform? Solubilizing->Solvent_Safety Cleanup Wet Wipe Decontamination (No Dry Sweeping) Static_Control->Cleanup Glove_Change Protocol: Change Outer Gloves Every 15 mins or immediately on splash Solvent_Safety->Glove_Change Yes (High Permeation Risk) Solvent_Safety->Cleanup No (Standard Risk) Glove_Change->Cleanup

    Figure 1: Operational decision tree for handling piperidine-based intermediates. Note the critical control points (Red) regarding static electricity and solvent permeation.[1]

    References

    • PubChem. (2025).[1] Compound Summary: Otilonium Bromide (Parent Structure).[1] National Center for Biotechnology Information. Retrieved from [Link][1]

    • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Personal Protective Equipment. United States Department of Labor. Retrieved from [Link]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] Retrieved from [Link]

    • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: Piperidine Derivatives Hazard Classification. Retrieved from [Link][1]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.